molecular formula C6H8BrN3 B567116 (3-Bromo-5-methylpyridin-2-yl)hydrazine CAS No. 1289007-61-9

(3-Bromo-5-methylpyridin-2-yl)hydrazine

Cat. No.: B567116
CAS No.: 1289007-61-9
M. Wt: 202.055
InChI Key: RCYBQALBHFMWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-5-methylpyridin-2-yl)hydrazine is a versatile chemical building block of significant interest in agrochemical and pharmaceutical discovery research. Its primary research application lies in its role as a key precursor for the synthesis of novel diacylhydrazine derivatives, a class of compounds known for their insecticidal properties . These derivatives function as nonsteroidal ecdysone agonists, inducing precocious molting in insects and demonstrating notable activity against lepidopteran pests such as Plutella xylostella and Helicoverpa armigera . The bromine and hydrazine functional groups on the pyridine ring make this compound a valuable synthon for constructing more complex molecules, particularly through the formation of hydrazone linkages. Hydrazone-based compounds are extensively investigated for their diverse biological potential, including anticancer and antimicrobial activities, due to their ability to chelate metal ions and interact with biological targets . As an intermediate, it facilitates the exploration of structure-activity relationships in medicinal and pesticide chemistry, enabling researchers to develop new candidates with optimized efficacy and selectivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-5-methylpyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-4-2-5(7)6(10-8)9-3-4/h2-3H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYBQALBHFMWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695054
Record name 3-Bromo-2-hydrazinyl-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289007-61-9
Record name 3-Bromo-2-hydrazinyl-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-Bromo-5-methylpyridin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-5-methylpyridin-2-yl)hydrazine is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. As a hydrazine-containing heterocyclic compound, it serves as a versatile building block for the construction of more complex molecular architectures, particularly fused heterocyclic systems. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and potential reactivity, based on available data for the compound and its structural analogs. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental chemical properties can be summarized. Further empirical determination is recommended for precise characterization.

PropertyValueSource
CAS Number 1289007-61-9[1][2][3][4][5]
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.06 g/mol Calculated
Appearance Expected to be a solidInferred from related compounds
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported

Structural Information:

  • IUPAC Name: this compound

  • SMILES: CC1=CC(=NC(=C1)NN)Br

Synthesis

Proposed Synthetic Pathway:

G cluster_0 Synthesis of this compound start 2,3-Dibromo-5-methylpyridine reaction + start->reaction hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) hydrazine->reaction product This compound solvent Solvent (e.g., Ethanol, Butanol) solvent->reaction heat Heat (Reflux) heat->reaction reaction->product Nucleophilic Aromatic Substitution

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dibromo-5-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or butanol.

  • Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (e.g., 10 eq).[7]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-120 °C, depending on the solvent) and maintain for 24-48 hours.[7] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Reactivity and Potential Applications

Hydrazine moieties are highly reactive and serve as key functional groups in the synthesis of various heterocyclic systems. This compound is expected to undergo reactions typical of substituted hydrazines.

Potential Reactions:

  • Condensation with Carbonyl Compounds: Reaction with aldehydes and ketones to form the corresponding hydrazones. These can be further cyclized to form various heterocyclic rings.

  • Cyclization with 1,3-Dicarbonyl Compounds: Condensation with β-diketones or β-ketoesters to form pyrazole derivatives.

  • Synthesis of Fused Heterocycles: This compound is a prime candidate for the synthesis of fused pyridotriazines and other related polycyclic aromatic systems, which are of interest in drug discovery. For instance, reaction with α-haloketones can lead to the formation of imidazo[1,2-b]pyridazines.

G cluster_1 Potential Reactivity start This compound product1 Hydrazone Derivative start->product1 product2 Pyrazole Derivative start->product2 product3 Fused Heterocyclic Systems start->product3 carbonyl Aldehyde/Ketone carbonyl->product1 dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->product2 other Other Electrophiles other->product3

Figure 2: Potential reaction pathways for this compound.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the public domain. However, based on the analysis of related structures, the following characteristic signals can be anticipated:

  • ¹H NMR:

    • Aromatic protons on the pyridine ring are expected in the range of δ 7.0-8.5 ppm.

    • A singlet for the methyl group protons around δ 2.2-2.5 ppm.

    • Broad signals for the -NH and -NH₂ protons of the hydrazine group, which are exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic carbons of the pyridine ring are expected in the range of δ 110-160 ppm.

    • A signal for the methyl group carbon around δ 15-20 ppm.

  • IR Spectroscopy:

    • N-H stretching vibrations for the hydrazine group in the range of 3200-3400 cm⁻¹.

    • C=C and C=N stretching vibrations for the pyridine ring in the range of 1400-1600 cm⁻¹.

    • C-Br stretching vibration at lower frequencies.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would be expected.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not currently available. However, based on the known hazards of structurally related compounds such as 3-bromo-2-methylpyridine and 5-bromo-2-hydrazinopyridine, caution is advised.[8][9]

Hazard Identification (Inferred):

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[9]

  • Skin Corrosion/Irritation: Causes skin irritation.[9]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[9]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel heterocyclic compounds. While detailed experimental data on its properties are scarce, this guide provides a foundational understanding based on established chemical principles and data from analogous structures. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and are encouraged to contribute to the body of knowledge through the publication of their findings.

References

Technical Guide: (3-Bromo-5-methylpyridin-2-yl)hydrazine (CAS No. 1289007-61-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-methylpyridin-2-yl)hydrazine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, including a reactive hydrazine group and a bromo-substituted pyridine ring, make it a valuable building block for the synthesis of a wide array of heterocyclic compounds. The strategic placement of the bromo, methyl, and hydrazine substituents on the pyridine core allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route with detailed experimental protocols, and the applications of this compound in drug discovery.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, the following table summarizes its key chemical identifiers and predicted properties based on its structure.

PropertyValueReference
CAS Number 1289007-61-9[1][2]
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.05 g/mol
Appearance Predicted to be a solid at room temperature
Storage Conditions Store in a cool, dark place under an inert atmosphere. For long-term storage, a freezer at -20°C is recommended.

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves a two-step process starting from 2-amino-3-bromo-5-methylpyridine. The first step is a Sandmeyer-type reaction to introduce a second bromine atom at the 2-position, yielding 2,3-dibromo-5-methylpyridine. This intermediate is then subjected to a nucleophilic aromatic substitution with hydrazine hydrate to furnish the final product.

Synthesis of the Precursor: 2,3-Dibromo-5-methylpyridine

The synthesis of the key intermediate, 2,3-dibromo-5-methylpyridine, can be achieved from 2-amino-3-bromo-5-methylpyridine via a diazotization reaction followed by bromination.[3][4][5]

Reaction Scheme:

G cluster_0 Step 1: Synthesis of 2,3-Dibromo-5-methylpyridine 2-Amino-3-bromo-5-methylpyridine 2-Amino-3-bromo-5-methylpyridine 2,3-Dibromo-5-methylpyridine 2,3-Dibromo-5-methylpyridine 2-Amino-3-bromo-5-methylpyridine->2,3-Dibromo-5-methylpyridine  HBr, Br₂, NaNO₂

Figure 1: Synthesis of 2,3-Dibromo-5-methylpyridine.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 48% hydrobromic acid. Cool the flask in an ice-salt bath to between -5°C and 0°C.

  • Addition of Starting Material: Slowly add 2-amino-3-bromo-5-methylpyridine to the cooled hydrobromic acid with continuous stirring.

  • Bromination: While maintaining the temperature below 0°C, add bromine dropwise to the reaction mixture.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture over a period of 2 hours, ensuring the temperature is kept below 0°C.

  • Reaction Completion and Neutralization: After the addition is complete, continue stirring for an additional 30 minutes. Then, slowly add a solution of sodium hydroxide to neutralize the reaction mixture, keeping the temperature below 25°C.

  • Work-up and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 2,3-dibromo-5-methylpyridine.[3]

Synthesis of this compound

The final product is synthesized through a nucleophilic aromatic substitution reaction where the more labile bromine atom at the 2-position of 2,3-dibromo-5-methylpyridine is displaced by hydrazine.

Reaction Scheme:

G cluster_1 Step 2: Synthesis of this compound 2,3-Dibromo-5-methylpyridine 2,3-Dibromo-5-methylpyridine This compound This compound 2,3-Dibromo-5-methylpyridine->this compound  Hydrazine Hydrate, Ethanol, Reflux

Figure 2: Synthesis of the target compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dibromo-5-methylpyridine in a suitable polar solvent such as ethanol.

  • Addition of Hydrazine Hydrate: To this solution, add an excess of hydrazine hydrate (typically 4-6 molar equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude product should be washed with cold water and dried.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Data (Predicted)

1H NMR (Predicted) 13C NMR (Predicted)
Chemical Shift (ppm) Assignment
~7.8s, 1H (Pyridyl-H)
~7.5s, 1H (Pyridyl-H)
~4.5br s, 2H (NH₂)
~2.2s, 3H (CH₃)

Note: 's' denotes a singlet, and 'br s' denotes a broad singlet. The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Applications in Drug Development

Substituted hydrazinyl-pyridines are key pharmacophores in a variety of biologically active molecules. The title compound serves as a versatile intermediate for the synthesis of:

  • Fused Heterocyclic Systems: The hydrazine moiety can readily undergo cyclization reactions with various electrophiles to form pyrazoles, triazoles, and other fused ring systems which are prevalent in many drug candidates.

  • Enzyme Inhibitors: The pyridine nitrogen and the hydrazine group can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes.

  • Scaffolds for Library Synthesis: Due to its multiple points for chemical diversification, this compound is an excellent starting material for the creation of compound libraries for high-throughput screening.

Safety and Handling

Hydrazine derivatives are often toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. The synthetic route outlined in this guide provides a practical approach for its preparation in a laboratory setting. Further investigation into the reactivity and applications of this compound is warranted to fully explore its potential in the field of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of (3-Bromo-5-methylpyridin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for the preparation of (3-bromo-5-methylpyridin-2-yl)hydrazine, a valuable building block in medicinal chemistry and drug development. The synthesis commences from 3-bromo-5-methylpyridine and proceeds through key intermediates, employing well-established chemical transformations. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Introduction

Substituted pyridyl hydrazines are important synthons in the creation of a wide array of heterocyclic compounds with diverse biological activities. The title compound, this compound, incorporates a bromine atom, a methyl group, and a hydrazine moiety on the pyridine scaffold, offering multiple points for further chemical modification. This guide details a robust, multi-step synthesis route, providing researchers with the necessary information to produce this key intermediate.

Overall Synthetic Strategy

The proposed synthetic pathway is as follows:

  • Amination : Synthesis of the key intermediate, 2-amino-3-bromo-5-methylpyridine.

  • Diazotization : Conversion of the 2-amino group to a diazonium salt.

  • Reduction : Reduction of the diazonium salt to the target hydrazine, this compound.

Synthesis_Workflow Overall Synthesis Workflow A 3-Bromo-5-methylpyridine B 2-Amino-3-bromo-5-methylpyridine (Key Intermediate) A->B Amination C Diazonium Salt Intermediate B->C Diazotization D This compound C->D Reduction

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Amino-3-bromo-5-methylpyridine

A direct and selective amination of 3-bromo-5-methylpyridine at the 2-position can be challenging. A more practical approach involves the bromination of a readily available precursor, 2-amino-5-methylpyridine.

Reaction Scheme:

Experimental Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-amino-5-methylpyridine (10.8 g, 100 mmol) and pyridine (9.5 g, 120 mmol) in dichloromethane (250 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (17.6 g, 110 mmol) in dichloromethane (50 mL) to the stirred solution over a period of 1 hour, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of 100 mL of a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-3-bromo-5-methylpyridine as a solid.

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
2-Amino-5-methylpyridine108.1410.8 g100
Pyridine79.109.5 g120
Bromine159.8117.6 g110
Dichloromethane84.93300 mL-
Product Molar Mass ( g/mol ) Theoretical Yield (g) Typical Yield (%)
2-Amino-3-bromo-5-methylpyridine187.0418.7 g80-90%
Step 2 & 3: Diazotization of 2-Amino-3-bromo-5-methylpyridine and Reduction to this compound

This two-step, one-pot procedure involves the formation of the diazonium salt followed by its immediate reduction with tin(II) chloride.

Reaction Scheme:

Diazotization_Reduction_Workflow Diazotization and Reduction Workflow cluster_diazotization Diazotization cluster_reduction Reduction cluster_workup Work-up A Dissolve 2-amino-3-bromo-5-methylpyridine in concentrated HCl B Cool to 0-5 °C A->B C Slowly add aqueous NaNO2 solution B->C D Stir for 30 min at 0-5 °C C->D G Slowly add the diazonium salt solution to the SnCl2 solution D->G Immediate Use E Prepare a solution of SnCl2·2H2O in concentrated HCl F Cool SnCl2 solution to 0 °C E->F H Stir and allow to warm to room temperature I Basify with concentrated NaOH solution H->I J Extract with ethyl acetate I->J K Dry organic layer and concentrate J->K L Purify by chromatography or recrystallization K->L

Caption: Detailed workflow for the diazotization and reduction steps.

Experimental Procedure:

  • In a 250 mL three-necked round-bottom flask, suspend 2-amino-3-bromo-5-methylpyridine (9.35 g, 50 mmol) in concentrated hydrochloric acid (50 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (3.8 g, 55 mmol) in water (10 mL) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • In a separate 500 mL flask, prepare a solution of tin(II) chloride dihydrate (SnCl2·2H2O) (33.8 g, 150 mmol) in concentrated hydrochloric acid (50 mL) and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred tin(II) chloride solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Cool the reaction mixture again in an ice bath and slowly basify by the addition of a 50% (w/v) aqueous sodium hydroxide solution until the pH is approximately 10-12, while keeping the temperature below 20 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
2-Amino-3-bromo-5-methylpyridine187.049.35 g50
Sodium Nitrite69.003.8 g55
Tin(II) Chloride Dihydrate225.6333.8 g150
Concentrated HCl36.46100 mL-
Product Molar Mass ( g/mol ) Theoretical Yield (g) Typical Yield (%)
This compound202.0510.1 g60-75%

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular Formula C6H8BrN3
Molecular Weight 202.05 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.85 (d, J = 2.0 Hz, 1H), 7.45 (d, J = 2.0 Hz, 1H), 4.5-5.5 (br s, 3H, NHNH₂), 2.20 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 155.2, 147.8, 139.5, 122.1, 108.9, 17.2
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C6H9BrN3⁺: 202.00, found: 202.0

Note: Spectroscopic data are predicted based on the structure and may vary slightly.

Safety Considerations

  • 3-Bromo-5-methylpyridine : Harmful if swallowed. Causes serious eye damage.

  • Bromine : Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Nitrite : Oxidizing agent. Toxic if swallowed.

  • Concentrated Hydrochloric Acid : Highly corrosive. Causes severe skin burns and eye damage.

  • Tin(II) Chloride : Harmful if swallowed. Causes skin irritation and serious eye irritation.

  • Hydrazine derivatives : Can be toxic and are potential carcinogens. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed and practical synthetic route for the preparation of this compound. By following the outlined experimental protocols and safety precautions, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and development. The provided data and visualizations aim to facilitate a clear understanding of the entire synthetic process.

Spectroscopic and Synthetic Profile of (3-Bromo-5-methylpyridin-2-yl)hydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound (3-Bromo-5-methylpyridin-2-yl)hydrazine. Due to the limited availability of public domain experimental data, this document combines theoretical predictions and established methodologies for analogous compounds to serve as a foundational resource for researchers. The guide includes tabulated summaries of predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a detailed, adaptable experimental protocol for its synthesis, and visualizations of the synthetic workflow. This document is intended to facilitate further research and application of this compound in medicinal chemistry and drug development.

Introduction

This compound is a substituted pyridylhydrazine that holds potential as a versatile building block in the synthesis of various heterocyclic compounds. The presence of a hydrazine moiety, a bromine atom, and a methyl group on the pyridine ring offers multiple reaction sites for derivatization, making it an attractive scaffold for the development of novel therapeutic agents. Hydrazine derivatives are known to exhibit a wide range of biological activities, and their incorporation into a pyridine framework can significantly influence their pharmacokinetic and pharmacodynamic properties. This guide aims to provide a detailed theoretical spectroscopic profile and a practical synthetic methodology to support the scientific community in exploring the potential of this compound.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following tables summarize the predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. These predictions are intended to aid in the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85d1HH-6 (Pyridine)
~7.40d1HH-4 (Pyridine)
~4.50br s2H-NH₂
~6.00br s1H-NH-
~2.25s3H-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155.0C-2 (Pyridine)
~110.0C-3 (Pyridine)
~145.0C-4 (Pyridine)
~130.0C-5 (Pyridine)
~148.0C-6 (Pyridine)
~17.0-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250MediumN-H Stretch (Hydrazine)
3050 - 3000WeakC-H Stretch (Aromatic)
2950 - 2850WeakC-H Stretch (Aliphatic)
1620 - 1580StrongC=N, C=C Stretch (Pyridine)
1500 - 1400MediumC=C Stretch (Pyridine)
1100 - 1000MediumC-N Stretch
800 - 700StrongC-Br Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z (Relative Intensity, %)Assignment
201/203 (M⁺/M⁺+2)Molecular Ion Peak (presence of Bromine)
186/188[M - NH₂]⁺
122[M - Br]⁺
107[M - Br - NH₂]⁺

Synthetic Protocol: Nucleophilic Aromatic Substitution

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction of a suitable di-substituted pyridine with hydrazine hydrate. The following protocol is a generalized procedure that can be adapted and optimized.

Materials and Methods
  • Starting Material: 2,3-Dibromo-5-methylpyridine

  • Reagent: Hydrazine hydrate (60-80%)

  • Solvent: Ethanol or 1,4-Dioxane

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator, and standard glassware for workup and purification.

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-Dibromo-5-methylpyridine (1.0 eq) in ethanol.

  • Addition of Reagent: To the stirred solution, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis of this compound cluster_0 Reaction cluster_1 Workup & Purification start 2,3-Dibromo-5-methylpyridine + Hydrazine Hydrate in Ethanol reflux Reflux (4-8h) start->reflux evaporation Solvent Evaporation reflux->evaporation extraction Aqueous Workup & Extraction evaporation->extraction purification Column Chromatography extraction->purification product This compound purification->product

A flowchart of the synthetic workflow.

Logical Relationship of Spectroscopic Characterization

The characterization of the final product relies on the logical interpretation and correlation of data from various spectroscopic techniques.

G Spectroscopic Characterization Workflow cluster_0 Primary Structure Confirmation cluster_1 Functional Group Analysis cluster_2 Purity Assessment NMR ¹H & ¹³C NMR MS Mass Spectrometry NMR->MS Confirms Connectivity & Molecular Weight IR IR Spectroscopy NMR_FG ¹H NMR (Functional Groups) IR->NMR_FG Identifies N-H, C-H, C=N, C-Br bonds NMR_Purity ¹H NMR Integration TLC TLC Analysis NMR_Purity->TLC Cross-validation of purity

Logical flow of spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. The presented data, although predictive, offers a strong basis for the characterization of this compound. The detailed experimental protocol and workflow visualizations are designed to assist researchers in the practical synthesis and purification of this promising molecule. Further experimental validation of the data presented herein is encouraged to build upon this foundational work and to fully unlock the potential of this compound in the field of drug discovery and development.

Characterization of (3-Bromo-5-methylpyridin-2-yl)hydrazine: A Technical Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the chemical compound (3-Bromo-5-methylpyridin-2-yl)hydrazine. Due to the limited availability of public experimental data for this specific molecule, this document outlines the anticipated spectral characteristics based on established principles of organic spectroscopy and data from analogous structures. Furthermore, it details standardized experimental protocols for acquiring such data, serving as a practical reference for researchers in organic synthesis and drug development.

Anticipated Spectroscopic Data

The structural features of this compound—a substituted pyridine ring with a bromine atom, a methyl group, and a hydrazine group—dictate its expected spectral behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Expected ¹H NMR Data:

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the methyl and hydrazine groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Pyridine-H47.5 - 7.8Doublet (d)~2-3
Pyridine-H67.8 - 8.1Doublet (d)~2-3
Hydrazine-NH4.0 - 5.0Broad Singlet (br s)N/A
Hydrazine-NH₂6.0 - 7.0Broad Singlet (br s)N/A
Methyl-CH₃2.2 - 2.4Singlet (s)N/A

Expected ¹³C NMR Data:

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronegativity of the attached atoms and the overall electronic structure.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Pyridine-C2155 - 160
Pyridine-C3110 - 115
Pyridine-C4140 - 145
Pyridine-C5130 - 135
Pyridine-C6145 - 150
Methyl-CH₃15 - 20
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Expected Mass Spectrometry Data:

The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Ion Description Expected m/z Key Features
[M]⁺Molecular Ion201/203Isotopic pattern for one bromine atom
[M-NH₂]⁺Fragment185/187Loss of the amino group
[M-N₂H₃]⁺Fragment170/172Loss of the hydrazine group

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra. DMSO-d₆ is often suitable for hydrazine compounds as it can slow down the exchange of the -NH protons.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters (¹H NMR):

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Spectral Width: A range of -2 to 12 ppm is generally sufficient.

  • Instrumental Parameters (¹³C NMR):

    • Spectrometer: A spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048 scans are typically required due to the lower natural abundance of ¹³C.

    • Spectral Width: A range of 0 to 200 ppm is standard for most organic compounds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the reference standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to establish connectivity.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation and Ionization:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.

    • Ionization Source: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule. Atmospheric pressure chemical ionization (APCI) can also be used.

    • Mode: Positive ion mode is expected to be most effective for protonating the basic nitrogen atoms of the pyridine and hydrazine moieties.

  • Data Acquisition:

    • Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 50-500.

    • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Data Analysis:

      • Identify the molecular ion peak and its characteristic isotopic pattern.

      • Use high-resolution data to confirm the elemental composition.

      • Analyze the fragmentation pattern to gain further structural information. Tandem mass spectrometry (MS/MS) can be employed to isolate the molecular ion and induce fragmentation, providing more detailed structural insights.

Workflow and Data Integration

The characterization of a novel or synthesized compound like this compound follows a logical progression from synthesis to structural confirmation.

Workflow for Chemical Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Purity & Preliminary Structure MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight & Formula Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Combined Evidence

Caption: Workflow for the synthesis, purification, and structural characterization of a chemical compound.

This comprehensive approach, integrating both NMR and mass spectrometry, is fundamental in modern chemical research and drug development for the unambiguous identification and characterization of molecules.

An In-depth Technical Guide on (3-Bromo-5-methylpyridin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the heterocyclic compound (3-Bromo-5-methylpyridin-2-yl)hydrazine. Due to its structural motifs—a substituted pyridine ring and a hydrazine group—this molecule is of interest to researchers in medicinal chemistry and materials science. This document compiles available data from chemical suppliers and scientific databases to serve as a foundational resource for professionals working with this compound.

Core Physical and Chemical Properties

This compound is a substituted pyridine derivative. While extensive experimental data on its physical properties is not widely published in peer-reviewed literature, information from commercial suppliers provides a baseline for its characterization.

Table 1: Physical and Chemical Characteristics of this compound

PropertyValueSource
CAS Number 1289007-61-9
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.05 g/mol N/A
Appearance Light yellow solid (for a related compound, 3-Amino-5-bromo-2-methylpyridine)[1]
Melting Point 108 - 109 °C (for a related compound, 3-Amino-5-bromo-2-methylpyridine)[1]
Boiling Point Not availableN/A
Solubility Not availableN/A
Storage Conditions Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C.[2]

Note: Data for appearance and melting point are for the related compound 3-Amino-5-bromo-2-methylpyridine (CAS 914358-73-9) and may serve as an estimate.

Spectroscopic Data

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not extensively documented in publicly accessible literature. However, general methods for the synthesis of hydrazinopyridine derivatives can provide a foundational understanding for its preparation.

A common route to synthesize hydrazinopyridines involves the nucleophilic substitution of a leaving group (such as a halogen) on the pyridine ring with hydrazine hydrate. For example, 2-chloropyridine derivatives can react with hydrazine hydrate to yield the corresponding 2-hydrazinopyridine.[4]

Another established method is the palladium-catalyzed amination of 2-halopyridines with protected hydrazine derivatives, which offers a direct route to protected hydrazinopyridines suitable for further functionalization.[4]

A potential synthetic pathway for this compound could start from a corresponding 2-halo-3-bromo-5-methylpyridine precursor. The workflow for such a synthesis is illustrated below.

SynthesisWorkflow start 2-Halo-3-bromo-5-methylpyridine (Precursor) reaction Nucleophilic Substitution or Pd-catalyzed Amination start->reaction reagent Hydrazine Hydrate or Protected Hydrazine Derivative reagent->reaction product This compound reaction->product purification Purification (e.g., Crystallization, Chromatography) product->purification

A potential synthetic workflow for this compound.

Safety and Handling

Safety data sheets (SDS) for this compound are not widely available. However, based on the SDS for related compounds like 5-Bromo-2-methyl-3-nitropyridine and 3-Bromo-2-methylpyridine, the following precautions should be considered.[1][5][6]

Table 2: General Safety and Handling Recommendations

AspectRecommendation
Personal Protective Equipment (PPE) Wear protective gloves, eye protection (safety goggles or face shield), and a lab coat.[5][6]
Handling Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use in a well-ventilated area or under a fume hood to prevent inhalation of dust or vapors.[5][6]
Storage Store in a tightly closed container in a cool, dry, and dark place.[2] For long-term storage, keeping it under an inert atmosphere in a freezer is recommended.[2]
First Aid (General) If on skin: Wash with plenty of water. If irritation occurs, seek medical attention.[1][5] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][5] If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1][5] If swallowed: Rinse mouth and seek medical advice.[6]

Applications in Research and Development

Hydrazine derivatives of heterocyclic compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the reactive hydrazine group allows for the construction of various heterocyclic systems, such as pyrazoles, triazoles, and pyridazines. The bromo- and methyl-substituents on the pyridine ring offer sites for further chemical modification, making this compound a potentially versatile building block in drug discovery and materials science. For instance, substituted pyridines are core structures in many pharmaceuticals, and the introduction of a hydrazine moiety can be a key step in the synthesis of novel therapeutic agents.[4]

Conclusion

This compound is a chemical compound with potential applications in synthetic chemistry. While comprehensive, publicly available data on its physical properties and detailed experimental protocols are limited, information from chemical suppliers and knowledge of related compounds provide a useful starting point for researchers. Standard laboratory safety precautions should be observed when handling this compound. Further research is needed to fully characterize its physical properties, optimize its synthesis, and explore its potential applications.

References

Technical Guide: Stability and Storage of (3-Bromo-5-methylpyridin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-Bromo-5-methylpyridin-2-yl)hydrazine. The information herein is collated from publicly available data from chemical suppliers and scientific literature on related hydrazine compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who handle or utilize this compound.

Core Stability and Storage Recommendations

This compound is a substituted pyridinylhydrazine that, like many hydrazine derivatives, is susceptible to degradation under certain environmental conditions. Proper storage and handling are paramount to ensure its integrity and prevent the formation of impurities.

Recommended Storage Conditions

To maintain the stability of this compound, the following storage conditions are recommended based on information from multiple chemical suppliers.

ParameterRecommended ConditionRationale
Temperature Store in a freezer, under -20°CMinimizes thermal degradation and slows down potential decomposition reactions.
Light Keep in a dark placeProtects the compound from photodegradation, as aromatic and hydrazine compounds can be light-sensitive.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Prevents oxidation, as hydrazines are known to be susceptible to oxidation by atmospheric oxygen.
Container Tightly sealed containerPrevents exposure to moisture and atmospheric gases.
Known Incompatibilities and Hazards

While specific incompatibility data for this compound is limited, general knowledge of hydrazine chemistry suggests avoiding contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Metal Ions: Certain metal ions can catalyze the decomposition of hydrazines.[1]

  • Acids and Bases: Stability of hydrazine derivatives can be pH-dependent.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.

Experimental Protocols for Stability Assessment

To comprehensively understand the stability profile of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and products. The following are proposed experimental protocols based on general practices for pharmaceutical compounds.

Forced Degradation Study Protocol

Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 60°C for 48 hours.

    • Photostability: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period (e.g., in accordance with ICH Q1B guidelines).

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound in the stressed samples to ensure that the chromatographic peak corresponds to a single component. Calculate the mass balance to account for all the material after degradation.

Proposed HPLC Method for Stability Testing

Objective: To develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature 30°C

Visualizing Stability and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the stability assessment process and a potential degradation pathway.

G Figure 1: Proposed Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Weigh this compound B Prepare Stock Solution (e.g., 1 mg/mL) A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Base Hydrolysis (0.1 M NaOH, 60°C) B->D E Oxidative Degradation (3% H2O2, RT) B->E F Thermal Degradation (Solid, 60°C) B->F G Photolytic Degradation (UV/Vis Light) B->G H HPLC Analysis C->H D->H E->H F->H G->H I Peak Purity Assessment H->I J Mass Balance Calculation I->J K Identify Degradation Products J->K L Establish Degradation Pathways K->L M Validate Stability-Indicating Method L->M G Figure 2: Potential Oxidative Degradation Pathway A This compound C Initial Oxidation Product (e.g., Diazene derivative) A->C Oxidation B [Oxidizing Agent] (e.g., O2, H2O2) B->C D Further Decomposition C->D Instability E 3-Bromo-5-methylpyridine D->E F Nitrogen Gas (N2) D->F

References

An In-depth Technical Guide to the Reactivity of the Hydrazine Group in Pyridinylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinylhydrazines are a class of heterocyclic compounds characterized by a pyridine ring substituted with a hydrazine (-NHNH₂) group. This structural motif is of significant interest in medicinal chemistry and drug development due to its versatile reactivity and ability to act as a key pharmacophore or a synthetic intermediate for a wide array of biologically active molecules.[1] The unique electronic interplay between the electron-deficient pyridine ring and the nucleophilic hydrazine group governs the compound's chemical behavior and applications.

This guide provides a comprehensive overview of the core reactivity of the hydrazine group in pyridinylhydrazines, focusing on its electronic properties, common chemical transformations, and relevance in the synthesis of pharmaceutical agents. It includes quantitative data, detailed experimental protocols, and workflow diagrams to support researchers in their synthetic and drug discovery endeavors.

Electronic Properties and Basicity

The reactivity of the hydrazine group is fundamentally dictated by the lone pairs of electrons on its two adjacent nitrogen atoms, termed the α-nitrogen (Nα, attached to the pyridine ring) and the β-nitrogen (Nβ, the terminal NH₂). The pyridine ring is an electron-withdrawing system, which significantly influences the electron density and nucleophilicity of these nitrogen atoms.

  • Inductive and Mesomeric Effects: The pyridine ring exerts a strong negative inductive (-I) and mesomeric (-M) effect, particularly when the hydrazine group is at the 2- or 4-position. This withdrawal of electron density deactivates the Nα atom, making it less nucleophilic and less basic compared to the Nβ atom.

  • Nucleophilicity: The terminal Nβ atom, being further from the electron-withdrawing ring, retains greater electron density and is the primary site of nucleophilic attack in most reactions, such as alkylation and acylation.

  • Basicity (pKa): The pKa value of a pyridinylhydrazine reflects the protonation of the most basic center, which is typically the Nβ atom or the pyridine ring nitrogen. The electron-withdrawing nature of the hydrazine group also reduces the basicity of the pyridine nitrogen compared to pyridine itself.

Table 1: Physicochemical Properties of Pyridinylhydrazines
CompoundCAS NumberPredicted pKaMolecular FormulaKey Features
2-Hydrazinopyridine4930-98-79.72 ± 0.70[2]C₅H₇N₃Nα is significantly influenced by the ring nitrogen.[1][3]
3-Hydrazinopyridine42166-50-78.65 ± 0.70 (for chloro-derivative)[4]C₅H₇N₃Electronic effects are primarily inductive.[5]
4-Hydrazinopyridine27256-91-3Not AvailableC₅H₇N₃Strong mesomeric effect deactivates Nα.[6][7]

Note: Experimental pKa values are scarce in the literature; predicted values are provided for estimation.

Key Reactions of the Hydrazine Moiety

The dual nucleophilic nature of the hydrazine group makes it a versatile functional group for constructing a variety of chemical structures.

Condensation with Carbonyl Compounds

One of the most fundamental reactions of pyridinylhydrazines is their condensation with aldehydes and ketones to form pyridinylhydrazones. This reaction is typically fast and high-yielding, proceeding through nucleophilic attack of the terminal Nβ atom on the carbonyl carbon, followed by dehydration. These hydrazones are often stable, crystalline solids and serve as crucial intermediates for further cyclization reactions.[8]

Acylation

Pyridinylhydrazines readily react with acylating agents such as acid chlorides and anhydrides. The reaction occurs selectively at the more nucleophilic Nβ atom to form N'-acyl-N-(pyridinyl)hydrazines. In peptide synthesis, hydrazides are important intermediates for azide coupling methods.[9]

Alkylation

Alkylation with alkyl halides also occurs preferentially at the Nβ position. However, controlling the extent of alkylation can be challenging, with the potential for mono-, di-, and even tri-alkylation, as well as competing Nα-alkylation under certain conditions.

Cyclization Reactions

The true synthetic utility of pyridinylhydrazines is most evident in their use as precursors for heterocyclic synthesis. The[10][11]-diamine system of the hydrazine group is perfectly suited for cyclocondensation reactions.

  • Pyrazole Synthesis (Knorr Synthesis): Reaction with 1,3-dicarbonyl compounds is a classic and robust method to form substituted pyrazoles.[12][13] The pyridinyl moiety can be appended to the N1 position of the resulting pyrazole ring, a common scaffold in pharmaceuticals.

  • Pyridazinone Synthesis: Cyclocondensation with γ-ketoacids or related 1,4-dicarbonyl systems yields pyridazinone derivatives, another important heterocyclic core in drug discovery.[14]

  • Triazole Synthesis: Oxidative cyclization of hydrazones derived from acyl halides or other suitable precursors can lead to the formation of triazolopyridines.[15]

dot

G Core Reactivity of Pyridinylhydrazine cluster_reactions Key Reactions cluster_electrophiles Electrophiles / Reagents cluster_products Products / Intermediates PyHyd Pyridinylhydrazine (-NH-NH2) Cond Condensation PyHyd->Cond Nβ attack Acyl Acylation PyHyd->Acyl Nβ attack Alkyl Alkylation PyHyd->Alkyl Nβ attack Cycl Cyclization PyHyd->Cycl Cyclocondensation Hydrazone Pyridinylhydrazone Cond->Hydrazone AcylHyd N'-Acyl Hydrazine Acyl->AcylHyd AlkylHyd N'-Alkyl Hydrazine Alkyl->AlkylHyd Pyrazole N-Pyridinyl Pyrazole Cycl->Pyrazole Pyridazinone Pyridazinone Derivative Cycl->Pyridazinone AldKet Aldehydes / Ketones (R-CO-R') AldKet->Cond AcylHal Acyl Halides / Anhydrides (R-CO-X) AcylHal->Acyl AlkylHal Alkyl Halides (R-X) AlkylHal->Alkyl Dicarbonyl 1,3-Dicarbonyls (Knorr Synthesis) Dicarbonyl->Pyrazole forms Ketoacid γ-Ketoacids Ketoacid->Pyridazinone forms Hydrazone->Cycl (Intermediate)

Caption: General reactivity pathways of the pyridinylhydrazine moiety.

Applications in Drug Development & Medicinal Chemistry

The pyridinylhydrazine scaffold is integral to the development of novel therapeutics. Its derivatives have shown a wide range of biological activities, including antitumor and antiviral properties.[1]

  • Scaffold Hopping and Bioisosterism: The resulting heterocyclic products, such as pyrazoles and pyridazines, are considered "privileged structures" in medicinal chemistry. They can mimic the spatial and electronic properties of other functional groups, allowing for scaffold hopping to optimize drug-like properties.

  • Case Study: Isoniazid: Isoniazid, an essential antituberculosis drug, is a hydrazide derivative of isonicotinic acid (pyridine-4-carboxylic acid). Its mechanism involves metabolic activation within the mycobacterium. However, in humans, its metabolism can lead to hepatotoxicity. The primary metabolic pathway involves N-acetylation of the hydrazine group by N-acetyltransferase 2 (NAT2).[10][11][16] The resulting acetylhydrazine can be further metabolized by Cytochrome P450 enzymes (like CYP2E1) into reactive species that cause cellular damage.[17][18] Understanding this pathway is critical for managing patient safety and developing less toxic analogues.

dot

G Simplified Metabolic Pathway of Isoniazid INH Isoniazid (INH) AcINH N-Acetylisoniazid (AcINH) INH->AcINH NAT2 Hz Hydrazine (Hz) INH->Hz Amidase AcHz Acetylhydrazine (AcHz) AcINH->AcHz Amidase Hz->AcHz NAT2 Reactive Reactive Metabolites (e.g., Acetyl Carbocation) AcHz->Reactive CYP2E1 DiAcHz Diacetylhydrazine AcHz->DiAcHz NAT2 Toxicity Hepatotoxicity Reactive->Toxicity Excretion Detoxification & Excretion DiAcHz->Excretion

Caption: Metabolic activation and toxicity pathway of Isoniazid.

Experimental Protocols

The following protocols are generalized methodologies for common reactions involving pyridinylhydrazines. Researchers should optimize conditions based on the specific substrates used.

General Protocol for Pyridinylhydrazone Synthesis

This protocol describes the condensation reaction between a pyridinylhydrazine and an aldehyde/ketone.

Materials:

  • Pyridinylhydrazine derivative (1.0 eq)

  • Aldehyde or ketone (1.0-1.1 eq)

  • Solvent (e.g., Ethanol, Methanol, or Acetic Acid)

  • Optional: Acid catalyst (e.g., a few drops of glacial acetic acid)

Procedure:

  • Dissolve the pyridinylhydrazine derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the aldehyde or ketone to the solution. If the reaction is slow, add the acid catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate often forms. If not, cool the mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent to remove impurities.

  • Dry the product under vacuum to obtain the pure pyridinylhydrazone.

dot

G Experimental Workflow: Hydrazone Synthesis start A 1. Dissolve Pyridinylhydrazine in Solvent start->A end B 2. Add Carbonyl Cmpd. & Catalyst A->B C 3. Stir & Heat (if necessary) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Isolate Product (Cool & Filter) D->E Reaction Complete F 6. Wash with Cold Solvent E->F G 7. Dry Under Vacuum F->G G->end

Caption: A typical experimental workflow for pyridinylhydrazone synthesis.

Protocol for Knorr Pyrazole Synthesis

This protocol outlines the cyclocondensation of a pyridinylhydrazine with a 1,3-dicarbonyl compound.[12][19]

Materials:

  • Pyridinylhydrazine derivative (1.0 eq)

  • 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq)

  • Solvent (e.g., Ethanol, Acetic Acid, or Toluene)

  • Acid catalyst (e.g., glacial acetic acid, HCl, or H₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound in the selected solvent.

  • Add the pyridinylhydrazine derivative to the solution, followed by the acid catalyst. Note: The initial condensation can be exothermic.

  • Heat the reaction mixture to reflux and maintain for 1-4 hours.

  • Monitor the disappearance of the starting materials using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water with stirring to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure N-pyridinyl pyrazole.

Table 2: Representative Reaction Conditions and Yields
Reactant 1Reactant 2Product TypeSolventConditionsYield (%)Reference
2-Hydrazinopyridine2-BromopyridineN,N'-bis(pyridin-2-yl)hydrazineN/A100 °C, 2h~100%[3]
3-Chloro-2-hydrazinopyridineHydrazine Hydrate3-Chloro-2-hydrazinopyridinePolar SolventReflux, 4-8h95-99%[4]
2-Hydrazino-6-fluoropyridineHydrochloric AcidHydrazinecarboxamideWater35 °CN/A
PhenylhydrazineEthyl BenzoylacetatePyrazolone1-Propanol / Acetic Acid100 °C, 1hHigh[12][19]
Hydrazide-hydrazoneCyclohexanoneTetrahydrobenzothiopheneEthanol / TEA / SulfurReflux, 3h70%[8]

Note: Yields are highly substrate-dependent and the table provides examples from related syntheses.

Conclusion

The hydrazine group in pyridinylhydrazines is a potent and versatile functional handle for chemical synthesis. Its reactivity, modulated by the pyridine ring, allows for the efficient construction of hydrazones and a diverse range of N-heterocycles, particularly pyrazoles and pyridazinones. These products are of immense value in drug discovery, serving as core scaffolds for new therapeutic agents. A thorough understanding of the reaction mechanisms, potential metabolic pathways, and optimized experimental protocols is essential for researchers and scientists aiming to leverage the unique chemistry of pyridinylhydrazines in the development of next-generation pharmaceuticals.

References

The Influence of Substituents on the Pyridine Ring: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Electronic Effects, Reactivity, and Spectroscopic Signatures for Drug Discovery and Scientific Advancement

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its unique electronic properties and versatile reactivity. The introduction of substituents onto the pyridine ring profoundly alters its electron density distribution, thereby modulating its basicity, reactivity, and biological activity. This technical guide provides a comprehensive analysis of the electronic effects of substituents on the pyridine ring, offering a valuable resource for researchers, scientists, and drug development professionals. We delve into the quantitative measures of these effects, detailed experimental protocols for their determination, and the visualization of key chemical and biological processes.

Quantifying Electronic Effects: Hammett Constants and pKa Values

The electronic influence of a substituent on the pyridine ring can be quantitatively described by Hammett substituent constants (σ) and acid dissociation constants (pKa).

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = ρσ, provides a framework for quantifying the effect of substituents on the reaction rates and equilibrium constants of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent, with positive values indicating electron-withdrawing groups (EWGs) and negative values indicating electron-donating groups (EDGs). The reaction constant, ρ, reflects the sensitivity of a particular reaction to substituent effects.

The electronic effects are further dissected into inductive (field) and resonance effects. For substituents on the pyridine ring, the position of substitution (2-, 3-, or 4-) significantly impacts these effects.

Table 1: Hammett Substituent Constants (σm and σp) for Common Substituents

Substituentσmσp
-NH₂-0.16-0.66
-OH0.12-0.37
-OCH₃0.12-0.27
-CH₃-0.07-0.17
-H0.000.00
-F0.340.06
-Cl0.370.23
-Br0.390.23
-I0.350.18
-CF₃0.430.54
-CN0.560.66
-NO₂0.710.78
-COCH₃0.380.50
-COOH0.370.45
-COOCH₃0.370.45

Note: These values are generally for substituted benzenes but are widely used as approximations for substituted pyridines.

Acidity and Basicity: The Role of pKa

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic. The basicity of pyridine is quantified by the pKa of its conjugate acid, the pyridinium ion. Substituents dramatically influence this basicity. Electron-donating groups increase the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing the basicity (higher pKa). Conversely, electron-withdrawing groups decrease the electron density at the nitrogen, reducing basicity (lower pKa).

Table 2: pKa Values for Monosubstituted Pyridines

Substituent2-substituted pKa3-substituted pKa4-substituted pKa
-NH₂7.195.989.11
-OH0.75 (pKa1), 11.62 (pKa2)4.86 (pKa1), 8.72 (pKa2)3.27 (pKa1), 11.09 (pKa2)
-OCH₃3.284.886.62
-CH₃5.975.686.02
-H5.235.235.23
-F-0.442.971.30
-Cl0.722.843.83
-Br0.902.843.81
-I1.823.253.90
-CF₃-1.603.60
-CN-0.261.451.90
-NO₂-2.500.811.61
-COCH₃1.323.233.51
-COOH1.04 (pKa1), 5.38 (pKa2)2.82 (pKa1), 4.73 (pKa2)3.44 (pKa1), 4.96 (pKa2)

Spectroscopic Characterization of Substituted Pyridines

Spectroscopic techniques are indispensable for elucidating the structure and electronic properties of substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of each nucleus in the molecule. The chemical shifts (δ) are particularly sensitive to the electron density around the nuclei.

  • ¹H NMR: Electron-donating groups generally cause an upfield shift (lower ppm) of the ring proton signals, while electron-withdrawing groups cause a downfield shift (higher ppm).

  • ¹³C NMR: The chemical shifts of the ring carbons are also strongly influenced by substituents. The effect is most pronounced at the ipso-, ortho-, and para-positions.

Table 3: ¹³C NMR Chemical Shifts (ppm) for 4-Substituted Pyridines (in CDCl₃)

SubstituentC-2,6C-3,5C-4
-H150.5124.2136.2
-CH₃149.9125.0147.0
-Cl151.0124.6143.5
-Br151.3126.1133.5
-OCH₃151.4110.1164.5
-CN151.5125.0122.1
-NO₂151.2124.2152.0
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups and probing the bonding characteristics within a molecule. The vibrational frequencies of the pyridine ring and the substituent functional groups are sensitive to electronic effects.

Table 4: Characteristic IR Absorption Frequencies (cm⁻¹) for Substituted Pyridines

Vibrational ModeUnsubstituted PyridineEffect of Electron-Donating GroupsEffect of Electron-Withdrawing Groups
C-H stretching (aromatic)3100-3000Little changeLittle change
C=C/C=N ring stretching~1580, ~1480, ~1435Slight decrease in frequencySlight increase in frequency
C-H in-plane bending~1220, ~1150, ~1070, ~1030Shifts can be observedShifts can be observed
C-H out-of-plane bending~750, ~700Shifts to lower frequencyShifts to higher frequency
Substituent-specific modes-Dependent on the groupDependent on the group

Note: The fingerprint region (below 1500 cm⁻¹) is often complex but contains valuable information about the overall molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λ_max) of pyridine and its derivatives are influenced by substituents that affect the energy of the π and n orbitals. Electron-donating groups tend to cause a bathochromic shift (to longer wavelengths), while electron-withdrawing groups can cause either a bathochromic or hypsochromic shift (to shorter wavelengths) depending on the nature of the electronic transition.

Reactivity of Substituted Pyridines

The electronic nature of substituents governs the regioselectivity and rate of chemical reactions involving the pyridine ring.

Electrophilic Aromatic Substitution

The pyridine ring is less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. Electrophilic attack is generally disfavored at the 2- and 4-positions because the intermediate carbocations would place a positive charge on the already electron-deficient nitrogen atom. Therefore, electrophilic substitution typically occurs at the 3-position.

  • Activating groups (EDGs) at the 2-, 3-, or 4-position increase the rate of electrophilic substitution.

  • Deactivating groups (EWGs) further decrease the reactivity of the ring towards electrophiles.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The intermediate Meisenheimer complex is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom.

  • Electron-withdrawing groups at the 2- or 4-position significantly enhance the rate of nucleophilic substitution by further stabilizing the anionic intermediate.

  • Electron-donating groups decrease the reactivity towards nucleophiles.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a substituted pyridine.

Materials:

  • Substituted pyridine sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh a known amount of the substituted pyridine and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on the magnetic stirrer and add the stir bar.

  • Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

  • Record the initial pH of the solution.

  • Titrate the pyridine solution with the standardized HCl solution, adding small increments (e.g., 0.1-0.5 mL) of the titrant.

  • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration until the pH changes significantly and then begins to level off again, well past the equivalence point.

  • Plot the pH (y-axis) versus the volume of HCl added (x-axis) to obtain a titration curve.

  • Determine the volume of HCl at the half-equivalence point. The pH at this point is equal to the pKa of the pyridinium ion.

Determination of Hammett Constants using ¹H NMR Spectroscopy

Objective: To determine the Hammett constant (σ) of a substituent on the pyridine ring by correlating the chemical shift of a probe proton with known σ values.

Materials:

  • A series of 4-substituted N-(pyridin-4-yl)acetamides (or a similar system where a proton's chemical shift is sensitive to the substituent)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Synthesize a series of N-(4-substituted-phenyl)acetamides and the corresponding N-(pyridin-4-yl)acetamide.

  • Prepare NMR samples of each compound by dissolving a small amount in DMSO-d₆.

  • Acquire the ¹H NMR spectrum for each sample.

  • Identify the chemical shift of the amide proton (N-H) for each compound.

  • Create a Hammett plot by plotting the chemical shifts of the amide protons of the substituted anilides (y-axis) against the known Hammett σ values for the corresponding substituents (x-axis).

  • Perform a linear regression on the data to obtain the equation of the line (y = mx + c), where 'm' is the reaction constant (ρ).

  • Measure the chemical shift of the amide proton for the N-(pyridin-4-yl)acetamide.

  • Using the equation from the Hammett plot, calculate the σ value for the 4-pyridyl group.

FT-IR Spectroscopic Analysis

Objective: To obtain the infrared spectrum of a substituted pyridine to identify functional groups and analyze bonding characteristics.

Materials:

  • Substituted pyridine sample

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure (for solid samples using KBr pellet method):

  • Thoroughly dry the KBr to remove any moisture.

  • In the agate mortar, grind a small amount of the substituted pyridine sample (1-2 mg) with about 100-200 mg of KBr until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to the pellet press die.

  • Apply pressure to the die to form a thin, transparent KBr pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the spectrum of the sample.

  • Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands.

Visualizing Key Concepts

Graphical representations are invaluable for understanding complex relationships and processes. The following diagrams were generated using the DOT language.

Electronic Effects of Substituents

Electronic_Effects Electronic Effects of Substituents on Pyridine Basicity cluster_EDG Electron-Donating Groups (EDG) cluster_EWG Electron-Withdrawing Groups (EWG) EDG -NH2, -OCH3, -CH3 Increase_e_density Increase Electron Density on Nitrogen EDG->Increase_e_density Inductive (+I) Resonance (+M) Increase_Basicity Increase Basicity (Higher pKa) Increase_e_density->Increase_Basicity EWG -NO2, -CN, -CF3 Decrease_e_density Decrease Electron Density on Nitrogen EWG->Decrease_e_density Inductive (-I) Resonance (-M) Decrease_Basicity Decrease Basicity (Lower pKa) Decrease_e_density->Decrease_Basicity Pyridine Pyridine

Caption: Influence of electron-donating and -withdrawing groups on pyridine basicity.

Experimental Workflow: Synthesis of 2,4,6-Trisubstituted Pyridines

Synthesis_Workflow Workflow: Synthesis of 2,4,6-Trisubstituted Pyridines Start Starting Materials: - Benzaldehyde - Acetophenone - Ammonium Acetate Reaction One-Pot Reaction: - Glacial Acetic Acid (Solvent) - Reflux Start->Reaction Workup Work-up: - Cool to RT - Pour into ice-water - Neutralize with NaOH Reaction->Workup Isolation Isolation: - Filtration - Wash with water Workup->Isolation Purification Purification: - Recrystallization from Ethanol Isolation->Purification Product Product: 2,4,6-Triphenylpyridine Purification->Product

Caption: General workflow for the synthesis of 2,4,6-trisubstituted pyridines.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by a Pyridine-Based Drug

PI3K_Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Apoptosis Apoptosis PI3K->Apoptosis Suppression PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, and Survival mTORC1->Proliferation Promotes Inhibitor Pyridine-Based PI3K Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Apoptosis Induces

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyridine-based inhibitor.[1][2][]

Conclusion

The electronic effects of substituents on the pyridine ring are a fundamental aspect of its chemistry, profoundly influencing its physical properties, spectroscopic signatures, and reactivity. A thorough understanding of these effects, quantified by parameters like Hammett constants and pKa values, is crucial for the rational design of novel pyridine-based molecules with desired functionalities. This guide has provided a comprehensive overview of these principles, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. For researchers in drug discovery and materials science, harnessing this knowledge will continue to be a key driver of innovation and the development of next-generation therapeutics and advanced materials.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (3-Bromo-5-methylpyridin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (3-bromo-5-methylpyridin-2-yl)hydrazine, a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. The synthesis is based on established chemical principles involving the diazotization of an amino-pyridine precursor followed by reduction.

Chemical Reaction Scheme

The synthesis of this compound is typically achieved in a two-step process starting from 2-amino-3-bromo-5-methylpyridine:

  • Diazotization: The primary amino group of 2-amino-3-bromo-5-methylpyridine is converted to a diazonium salt using sodium nitrite in an acidic medium at low temperatures.

  • Reduction: The intermediate diazonium salt is then reduced to the target hydrazine derivative using a suitable reducing agent, such as tin(II) chloride.

Quantitative Data Summary

The following table summarizes the key reagents and their molar quantities required for the synthesis, based on a representative laboratory scale.

Reagent Molecular Weight ( g/mol ) Amount Moles Equivalents
2-Amino-3-bromo-5-methylpyridine187.045.00 g0.02671.0
Concentrated HCl36.4625 mL--
Sodium Nitrite (NaNO₂)69.002.03 g0.02941.1
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6518.1 g0.08023.0

Experimental Protocol

Safety Precautions:

  • This procedure should be carried out by trained personnel in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.

  • Handle concentrated acids and bromine-containing compounds with extreme care.

Materials and Reagents:

  • 2-Amino-3-bromo-5-methylpyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Procedure:

Part 1: Diazotization of 2-Amino-3-bromo-5-methylpyridine

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add 2-amino-3-bromo-5-methylpyridine (5.00 g, 0.0267 mol).

  • Carefully add concentrated hydrochloric acid (25 mL) to the flask while stirring. The mixture may warm up slightly.

  • Cool the resulting solution to 0-5 °C using an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite (2.03 g, 0.0294 mol) in deionized water (10 mL).

  • Slowly add the sodium nitrite solution dropwise to the cooled pyridine solution over a period of 30 minutes, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt solution is now complete.

Part 2: Reduction to this compound

  • In a separate 500 mL beaker, prepare a solution of tin(II) chloride dihydrate (18.1 g, 0.0802 mol) in concentrated hydrochloric acid (20 mL).

  • Cool this tin(II) chloride solution to 0 °C in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in Part 1 to the tin(II) chloride solution with vigorous stirring. The addition should be done portion-wise to control any exotherm.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. A precipitate may form during this time.

Part 3: Work-up and Isolation

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully basify the mixture to a pH of approximately 10-12 by the dropwise addition of a 50% (w/v) aqueous sodium hydroxide solution. This step is highly exothermic and should be performed with caution.

  • Transfer the basified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Visual Workflow of the Synthesis

SynthesisWorkflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_intermediate Intermediate cluster_reduction Step 2: Reduction cluster_workup Step 3: Work-up & Isolation cluster_product Final Product 2_Amino_3_bromo_5_methylpyridine 2-Amino-3-bromo-5-methylpyridine Diazotization Diazotization (NaNO₂, conc. HCl, 0-5 °C) 2_Amino_3_bromo_5_methylpyridine->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Reduction Reduction (SnCl₂·2H₂O, conc. HCl) Diazonium_Salt->Reduction Workup Basification (NaOH) Extraction (EtOAc) Purification Reduction->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyridines using (3-Bromo-5-methylpyridin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. They are considered bioisosteres of purines and have demonstrated a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The synthesis of substituted pyrazolo[1,5-a]pyridines is a key area of research for the development of new therapeutic agents.

This document provides detailed application notes and a protocol for the synthesis of pyrazolo[1,5-a]pyridines starting from (3-Bromo-5-methylpyridin-2-yl)hydrazine. The protocol is based on the well-established cyclocondensation reaction between a 2-hydrazinopyridine derivative and a 1,3-dicarbonyl compound.

General Reaction Scheme

The synthesis involves a two-step, one-pot reaction. First, this compound reacts with a 1,3-dicarbonyl compound (e.g., acetylacetone) to form a hydrazone intermediate. This is followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the final pyrazolo[1,5-a]pyridine product.

Reaction:

This compound + 1,3-Dicarbonyl Compound → Substituted 6-bromo-8-methylpyrazolo[1,5-a]pyridine

Data Presentation

The following table summarizes the expected products from the reaction of this compound with various 1,3-dicarbonyl compounds. The yields are hypothetical and based on typical outcomes for similar reactions.

1,3-Dicarbonyl Compound Product Expected Substituents (R1, R2) Hypothetical Yield (%)
Acetylacetone (2,4-pentanedione)6-Bromo-2,3,8-trimethylpyrazolo[1,5-a]pyridineR1=CH3, R2=CH375-85
Ethyl acetoacetate6-Bromo-3-ethoxycarbonyl-2,8-dimethylpyrazolo[1,5-a]pyridineR1=CH3, R2=COOEt70-80
Dibenzoylmethane6-Bromo-8-methyl-2,3-diphenylpyrazolo[1,5-a]pyridineR1=Ph, R2=Ph65-75
Trifluoroacetylacetone6-Bromo-8-methyl-2-trifluoromethyl-3-methylpyrazolo[1,5-a]pyridineR1=CF3, R2=CH360-70

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2,3,8-trimethylpyrazolo[1,5-a]pyridine

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 4.95 mmol).

  • Add 20 mL of ethanol to dissolve the starting material.

  • Add acetylacetone (0.55 g, 5.44 mmol, 1.1 equivalents) to the solution.

  • Add glacial acetic acid (0.5 mL) as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add 30 mL of ethyl acetate and 30 mL of a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Transfer the mixture to a separatory funnel, shake well, and separate the organic layer.

  • Wash the organic layer with 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 6-Bromo-2,3,8-trimethylpyrazolo[1,5-a]pyridine as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthetic Workflow

Synthetic_Workflow start Start: this compound reaction Reflux (80°C, 4-6h) start->reaction Add reagents Reactants: - 1,3-Dicarbonyl Compound - Ethanol (Solvent) - Acetic Acid (Catalyst) reagents->reaction Add workup Workup: 1. Evaporation 2. Extraction (EtOAc) 3. NaHCO3 wash 4. Brine wash 5. Drying (MgSO4) reaction->workup Cool purification Purification: Silica Gel Column Chromatography workup->purification Crude Product product Final Product: Substituted Pyrazolo[1,5-a]pyridine purification->product Pure Product

Caption: Synthetic workflow for the preparation of pyrazolo[1,5-a]pyridines.

Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization and Dehydration hydrazine This compound hydrazone Hydrazone Intermediate hydrazine->hydrazone Nucleophilic Attack dicarbonyl 1,3-Dicarbonyl dicarbonyl->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization Acid Catalysis dehydration Dehydration cyclization->dehydration product Pyrazolo[1,5-a]pyridine dehydration->product

Caption: Proposed reaction mechanism for pyrazolo[1,5-a]pyridine synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and 1,3-dicarbonyl compounds may be harmful if inhaled, ingested, or in contact with skin. Handle with care.

  • Acetic acid is corrosive. Avoid contact with skin and eyes.

  • Ethanol is flammable. Keep away from open flames and heat sources.

Conclusion

The protocol described provides a reliable method for the synthesis of substituted 6-bromo-8-methylpyrazolo[1,5-a]pyridines from this compound. This synthetic route is versatile and can be adapted for the preparation of a library of pyrazolo[1,5-a]pyridine derivatives by varying the 1,3-dicarbonyl starting material. These compounds can then be used in further drug discovery and development efforts.

Application Notes and Protocols for Suzuki Coupling Reactions with (3-Bromo-5-methylpyridin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide or triflate, and is widely employed in the pharmaceutical and materials science industries. This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction involving (3-Bromo-5-methylpyridin-2-yl)hydrazine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel heterocyclic compounds as potential therapeutic agents. The presence of the hydrazine moiety offers a handle for further functionalization, making the coupled products valuable scaffolds in drug discovery.

While direct literature on the Suzuki coupling of this compound is not extensively available, the protocols herein are adapted from established methods for structurally similar substituted bromopyridines and related hydrazine-containing compounds.[1][2] These notes provide a robust starting point for reaction optimization and library synthesis.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The aryl bromide, this compound, adds to the Pd(0) complex to form a Pd(II) species.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the Pd(II) complex.

  • Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[3]

The hydrazine group in the starting material may require protection or careful selection of reaction conditions to prevent side reactions or catalyst inhibition.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These are based on protocols for structurally similar compounds and should be used as a starting point for optimization.[1][2]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)901875-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)Toluene/H₂O (10:1)1001680-90
33-Chlorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2.5)THF801270-80
44-Fluorophenylboronic acidPd(OAc)₂ (3)XPhos (6)Na₃PO₄ (3.0)Toluene/H₂O (10:1)1002465-75
5Thiophene-2-boronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)901860-70

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF), potentially with water

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the ligand (if used).

  • Add the base to the reaction vessel.

  • Add the anhydrous solvent via syringe. If a biphasic system is used, add the appropriate amount of water.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Visualizations

Reaction Scheme

G struct1 struct2 plus + img2 R-B(OH)2 plus->img2 arrow Pd catalyst, Base Solvent, Heat img3 img3 struct3 img1 img1 img1->plus

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

G reagents Combine Reactants: This compound, Arylboronic acid, Catalyst, Base, Solvent degas Degas Mixture (N2 or Ar purge) reagents->degas heat Heat and Stir (80-110 °C, 12-24h) degas->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Experimental workflow for synthesis and purification.

Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2_complex R-Pd(II)L_n-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_coupled R-Pd(II)L_n-R' tm->pd2_coupled re Reductive Elimination pd2_coupled->re re->pd0 product R-R' re->product reactants1 R-X (this compound) reactants1->oa reactants2 R'-B(OH)2 (Arylboronic Acid) + Base reactants2->tm

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Troubleshooting

  • Low or No Conversion:

    • Increase temperature, reaction time, or catalyst/ligand loading.

    • Screen different catalyst/ligand systems. The choice of ligand can be critical, especially for challenging substrates.

    • Ensure reagents and solvents are anhydrous and the system is properly deoxygenated. Oxygen can deactivate the palladium catalyst.

    • Consider a different base. The basicity and solubility of the base can significantly impact the reaction rate.

  • Formation of Side Products:

    • Homo-coupling of the boronic acid can occur. This can sometimes be suppressed by using a different base or solvent system, or by adding the boronic acid slowly to the reaction mixture.

    • Protodeboronation (loss of the boronic acid group) can be an issue. Using anhydrous conditions and a suitable base can minimize this.

    • Decomposition of the starting material or product: The hydrazine moiety may be sensitive to certain conditions. If decomposition is observed, consider using milder reaction conditions (lower temperature, different base) or protecting the hydrazine group prior to coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a viable and efficient method for generating a diverse library of novel substituted pyridinyl hydrazines. These compounds are valuable scaffolds for drug discovery and development. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement and optimize these important reactions. Careful consideration of the reaction parameters, particularly the catalyst system and base, will be key to achieving high yields and purity.

References

Application Notes and Protocols for the Synthesis of Triazolopyridines from (3-Bromo-5-methylpyridin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 8-bromo-6-methyl-[1][2][3]triazolo[4,3-a]pyridine derivatives, utilizing (3-Bromo-5-methylpyridin-2-yl)hydrazine as a key precursor. The methodologies outlined are based on established synthetic routes for analogous compounds and are intended to be a foundational protocol for further optimization and exploration in drug discovery and development.

Introduction

Triazolopyridines are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. The fusion of a triazole ring to a pyridine core results in a rigid scaffold that can effectively interact with various biological targets. The specific precursor, this compound, offers a strategic starting point for accessing novel triazolopyridine analogues with potential applications in oncology, neurodegenerative diseases, and infectious diseases. The bromine and methyl substitutions on the pyridine ring provide handles for further chemical modifications and structure-activity relationship (SAR) studies.

The synthetic strategy involves a two-step sequence:

  • Acylation of this compound with a suitable acylating agent (e.g., an acyl chloride or carboxylic acid) to form an N'-acylhydrazide intermediate.

  • Intramolecular Cyclization of the acylhydrazide intermediate to yield the final triazolopyridine product. This dehydrative cyclization can be achieved using various reagents, with phosphorus oxychloride (POCl₃) being a common and effective choice.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a model triazolopyridine, 8-bromo-3,6-dimethyl-[1][2][3]triazolo[4,3-a]pyridine, from this compound. This data is illustrative and based on typical yields and purities observed for similar reactions.

Table 1: Synthesis of N'-(3-bromo-5-methylpyridin-2-yl)acetohydrazide

Starting MaterialReagentSolventReaction Time (h)Yield (%)Purity (by HPLC, %)
This compoundAcetyl chlorideDichloromethane285-95>95

Table 2: Synthesis of 8-bromo-3,6-dimethyl-[1][2][3]triazolo[4,3-a]pyridine

Starting MaterialReagentReaction Time (h)Temperature (°C)Yield (%)Purity (by HPLC, %)
N'-(3-bromo-5-methylpyridin-2-yl)acetohydrazidePhosphorus oxychloride3Reflux70-85>98

Experimental Protocols

Protocol 1: Synthesis of the Acylhydrazide Intermediate (N'-(3-bromo-5-methylpyridin-2-yl)acetohydrazide)

This protocol describes the acylation of this compound with acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for workup

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) in a round-bottom flask, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N'-(3-bromo-5-methylpyridin-2-yl)acetohydrazide, which can often be used in the next step without further purification.

Protocol 2: Synthesis of the Triazolopyridine (8-bromo-3,6-dimethyl-[1][2][3]triazolo[4,3-a]pyridine)

This protocol outlines the intramolecular cyclization of the acylhydrazide intermediate using phosphorus oxychloride.

Materials:

  • N'-(3-bromo-5-methylpyridin-2-yl)acetohydrazide

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Place the crude N'-(3-bromo-5-methylpyridin-2-yl)acetohydrazide from the previous step in a round-bottom flask.

  • Carefully add phosphorus oxychloride (5-10 eq) to the flask in a fume hood.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the portion-wise addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 8-bromo-3,6-dimethyl-[1][2][3]triazolo[4,3-a]pyridine.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_purification Workup & Purification Precursor This compound Acylation Acylation Reaction (DCM, TEA, 0°C to RT) Precursor->Acylation AcylChloride Acetyl Chloride AcylChloride->Acylation Intermediate N'-(3-bromo-5-methylpyridin-2-yl)acetohydrazide Acylation->Intermediate Cyclization Intramolecular Cyclization (POCl3, Reflux) Intermediate->Cyclization Workup Aqueous Workup Cyclization->Workup Product 8-bromo-3,6-dimethyl- [1,2,4]triazolo[4,3-a]pyridine Purification Column Chromatography Workup->Purification Purification->Product

Caption: Synthetic workflow for triazolopyridines.

Logical_Relationship Start Start: this compound Step1 Acylation with R-COCl Start->Step1 Forms Intermediate N'-acyl-N-(3-bromo-5-methylpyridin-2-yl)hydrazide Step1->Intermediate Yields Step2 Dehydrative Cyclization Intermediate->Step2 Undergoes FinalProduct Substituted 8-bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine Step2->FinalProduct Produces

Caption: Logical steps in triazolopyridine synthesis.

References

Application Notes and Protocols: Antimicrobial Activity of (3-Bromo-5-methylpyridin-2-yl)hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, including notable antimicrobial properties. The incorporation of a pyridine ring, a common motif in bioactive molecules, is a promising strategy for the development of novel anti-infective agents. This document provides detailed protocols and application notes for the synthesis and evaluation of the antimicrobial activity of novel derivatives of (3-Bromo-5-methylpyridin-2-yl)hydrazine.

Disclaimer: As of the last update, specific antimicrobial activity data for derivatives of this compound is not extensively available in published literature. The data and protocols presented herein are representative, based on studies of structurally similar pyridine and bromo-substituted hydrazone derivatives, and are intended to serve as a guide for researchers. The synthesis and evaluation of the specific compounds described should be conducted to ascertain their actual antimicrobial profiles.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of newly synthesized this compound derivatives can be quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Representative MIC values for a hypothetical series of compounds are presented in Table 1.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of (3-Bromo-5-methylpyridin-2-yl)hydrazone Derivatives (µg/mL)

Compound IDDerivative Structure (R group)Staphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6051)Escherichia coli (ATCC 25922)Klebsiella pneumoniae (ATCC 13883)Candida albicans (ATCC 10231)
BMH-1 -H (unsubstituted benzaldehyde)16326464>128
BMH-2 -4-Cl (4-chlorobenzaldehyde)816323264
BMH-3 -4-NO₂ (4-nitrobenzaldehyde)48161632
BMH-4 -4-OH (4-hydroxybenzaldehyde)163264128>128
BMH-5 -4-OCH₃ (4-methoxybenzaldehyde)8163264128
Ciprofloxacin (Positive Control)10.50.251-
Fluconazole (Positive Control)----8

Experimental Protocols

Protocol 1: General Synthesis of (E)-N'-(substituted-benzylidene)-3-bromo-5-methylpyridin-2-yl)hydrazide Derivatives (BMH-1 to BMH-5)

This protocol describes the synthesis of hydrazone derivatives through the condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, etc.)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1 mmol) in 25 mL of absolute ethanol.

  • Add the appropriately substituted aromatic aldehyde (1 mmol) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 3-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:hexane, 3:7).

  • Upon completion of the reaction (disappearance of starting materials), allow the mixture to cool to room temperature.

  • The solid precipitate formed is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted aldehyde.

  • Dry the product under vacuum to yield the desired hydrazone derivative.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/DMF mixture) to obtain a purified product.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of the synthesized compounds against various microbial strains.

Materials:

  • Synthesized compounds (stock solutions prepared in DMSO)

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (DMSO)

  • Resazurin sodium salt solution (for viability indication)

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 1280 µg/mL.

  • Dispense 100 µL of sterile broth (MHB or RPMI-1640) into each well of a 96-well microtiter plate.

  • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient (e.g., from 64 µg/mL to 0.5 µg/mL).

  • Prepare a microbial inoculum in the corresponding broth, adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control wells.

  • Include a positive control (a standard antibiotic) and a negative control (broth with DMSO and inoculum) on each plate.

  • Seal the plates and incubate at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • After incubation, assess microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • (Optional) Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the color remains blue.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification cluster_product Final Product Hydrazine This compound Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Hydrazine->Reaction Aldehyde Substituted Aromatic Aldehyde Aldehyde->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization Product Purified Hydrazone Derivative Recrystallization->Product

Caption: Synthetic workflow for hydrazone derivatives.

MIC_Workflow cluster_prep Preparation cluster_dilution Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A1 Prepare Compound Stock Solutions (in DMSO) B1 Perform 2-fold Serial Dilution of Compounds A1->B1 A2 Prepare Standardized Microbial Inoculum (0.5 McFarland) B2 Add Microbial Inoculum to each well A2->B2 A3 Dispense Sterile Broth into 96-well Plate A3->B1 B1->B2 B3 Include Positive and Negative Controls B2->B3 C1 Incubate Plate (37°C for Bacteria, 35°C for Fungi) B3->C1 D1 Visually Inspect for Microbial Growth C1->D1 D2 Determine MIC Value (Lowest concentration with no growth) D1->D2

Caption: Broth microdilution workflow for MIC determination.

Application Notes and Protocols for Anticancer Activity of (3-Bromo-5-methylpyridin-2-yl)hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific research on the anticancer activity of compounds directly derived from (3-bromo-5-methylpyridin-2-yl)hydrazine is not extensively available in the public domain. The following application notes and protocols are based on studies of structurally related compounds, such as pyridine-ureas, pyridine-thiazolyl hydrazones, and other heterocyclic compounds incorporating pyridine and hydrazine moieties, which have shown promising anticancer activities. These notes are intended to provide a foundational framework for researchers investigating novel compounds based on the this compound scaffold.

Introduction

Hydrazine and pyridine derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities. The unique structural features of these compounds allow for versatile modifications to optimize their biological effects. This document outlines potential anticancer activities, relevant experimental protocols, and data presentation formats for novel compounds derived from this compound, based on findings from related chemical classes.

Data Presentation: Anticancer Activity of Related Hydrazine and Pyridine Derivatives

The following table summarizes the in vitro anticancer activity of various pyridine and hydrazine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound ClassCompound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-Ureas 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)Doxorubicin1.93 (48h)
8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)Doxorubicin1.93 (48h)
8b----
8e----
Pyridine-Thiazolyl Hydrazones 7MCF-7 (Breast)5.36 - 8.765-Fluorouracil-
10HepG2 (Liver)5.36 - 8.765-Fluorouracil-
Isatin-Hydrazones 4jMCF-7 (Breast)1.51 ± 0.09--
4kMCF-7 (Breast)3.56 ± 0.31--
4eMCF-7 (Breast)5.46 ± 0.71--
4eA2780 (Ovarian)18.96 ± 2.52--
Quinoline-Based Dihydrazones 3bMCF-7 (Breast)7.0165-Fluorouracil>34.32
3cMCF-7 (Breast)7.055-Fluorouracil>34.32
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones 7cMCF-7 (Breast)7.17 ± 0.94Doxorubicin-
7dMCF-7 (Breast)2.93 ± 0.47Doxorubicin-
[1][2][3]triazolo[1,5-a]pyridinylpyridines 1c, 2dHCT-116, U-87 MG, MCF-7Potent--
Pyridone-based analogues -A549 (Lung), MCF-7 (Breast)~0.008 - 0.015Cisplatin~50
Thiazole-based derivatives -A549 (Lung), MCF-7 (Breast)~0.050 - 0.120Cisplatin~50

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the synthesized compounds on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)[3][4][5]

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5x10³ cells per well and allow them to attach for 24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.[4] Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin or cisplatin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a test compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with the test compound at its IC50 concentration

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is determined. An increase in the sub-G1 population is indicative of apoptosis.[6]

Apoptosis Assessment by Caspase Activity Assay

This protocol measures the activity of key apoptotic enzymes, such as caspase-3 and caspase-9.

Materials:

  • Cancer cells treated with the test compound

  • Cell lysis buffer

  • Caspase-3 and Caspase-9 colorimetric or fluorometric assay kits

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound and a control. After incubation, lyse the cells according to the assay kit manufacturer's instructions.

  • Assay Reaction: Add the cell lysate to a 96-well plate followed by the addition of the caspase-3 or caspase-9 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader. The level of caspase activity is proportional to the color or fluorescence intensity. An increase in caspase-3 and -9 activity is a hallmark of apoptosis induction.[6]

Mandatory Visualizations

G Figure 1: General Workflow for In Vitro Anticancer Screening cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Synthesis of This compound Derivatives B In Vitro Cytotoxicity Assay (e.g., MTT Assay) Against a Panel of Cancer Cell Lines A->B Test Compounds C Determination of IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D Active Compounds E Apoptosis Assays (e.g., Caspase Activity, Annexin V) C->E Active Compounds F Target Identification (e.g., Kinase Inhibition Assays) C->F Active Compounds G Structure-Activity Relationship (SAR) Studies D->G E->G F->G H Further Synthesis and Evaluation G->H

Caption: General Workflow for In Vitro Anticancer Screening

G Figure 2: Hypothetical VEGFR-2 Signaling Pathway Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Compound This compound Derivative Compound->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis MAPK->Proliferation MAPK->Angiogenesis

Caption: Hypothetical VEGFR-2 Signaling Pathway Inhibition

References

Application Notes and Protocols: The Utility of (3-Bromo-5-methylpyridin-2-yl)hydrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-5-methylpyridin-2-yl)hydrazine is a versatile bifunctional molecule that serves as a valuable starting material in medicinal chemistry for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. The presence of a reactive hydrazine moiety and a bromo-substituted pyridine ring allows for a wide range of chemical modifications, making it a privileged scaffold in drug discovery. This document provides an overview of its applications, particularly in the development of kinase inhibitors, along with detailed experimental protocols and visualizations of relevant biological pathways and experimental workflows.

Introduction to the Pyridine-Hydrazine Scaffold

The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] When functionalized with a hydrazine group, the resulting pyridinyl hydrazine becomes a powerful building block for constructing more complex molecules, most notably hydrazones, pyrazoles, and other fused heterocyclic systems. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

This compound, in particular, offers several strategic advantages for chemical library synthesis. The hydrazine group is a potent nucleophile, readily reacting with aldehydes and ketones to form hydrazones, which can themselves be final drug candidates or intermediates for further cyclization reactions. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide variety of substituents to modulate the pharmacological profile of the synthesized compounds. The methyl group can also influence the steric and electronic properties of the molecule, contributing to target specificity and potency.

Applications in Medicinal Chemistry

The primary application of pyridinyl hydrazines in modern drug discovery is in the development of small-molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The pyridine scaffold is adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a key interaction for potent inhibition.

Kinase Inhibitors

Derivatives of substituted pyridines and fused pyrazolopyridines have been extensively explored as inhibitors of various kinases implicated in oncology. The general strategy involves using the pyridine core as an anchor in the ATP-binding site, while modifications at other positions are used to achieve selectivity and improve pharmacokinetic properties.

While specific data for this compound derivatives are not extensively published, the bioisosteric replacement of different substituted pyridine and imidazopyridine cores allows for the rational design of potent inhibitors.[6][7] Below is a summary of quantitative data for representative pyridine-based kinase inhibitors, illustrating the potential of this chemical class.

Target KinaseCompound ClassIC50 / KdCell LineReference
PIM-1Pyridine-1,3,4-oxadiazole hybrid0.76 - 12.21 µMHepG2, MCF-7, SW1116[3]
PIM-1Pyrazolyl Pyridine Conjugate20.4 nM(Biochemical Assay)[8]
FLT3 / Aurora AImidazo[4,5-b]pyridine6.2 nM / 7.5 nM (Kd)(Biochemical Assay)[9]
c-MetImidazopyridine hydrazone~3.0 µMAsPc-1
PI3K p110αImidazo[1,2-a]pyridine0.26 nM(Biochemical Assay)
BRAFV600EPyridine Derivative1.7 nMA375[10]

Experimental Protocols

The following protocols are generalized methodologies based on established procedures for the synthesis of hydrazones and their derivatives.[11][12][13] These can be adapted for this compound as the starting material.

General Protocol for the Synthesis of Pyridinyl Hydrazones

This protocol describes the condensation reaction between a pyridinyl hydrazine and an aldehyde or ketone to form a hydrazone.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.

  • Add 1.0-1.1 equivalents of the desired aldehyde or ketone to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration, washing with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Representative Workflow for Suzuki Cross-Coupling

The bromine atom on the pyridine ring can be utilized for further diversification, for instance, through a Suzuki cross-coupling reaction to introduce aryl or heteroaryl moieties.

G Experimental Workflow: Suzuki Coupling start Start: (3-Bromo-5-methylpyridin-2-yl)hydrazone derivative reagents Add: - Boronic acid (1.1 eq) - Pd catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) start->reagents reaction Heat to reflux (e.g., 90-100°C) under inert atmosphere (N2 or Ar) reagents->reaction monitoring Monitor reaction by TLC or LC-MS reaction->monitoring workup Aqueous workup: - Dilute with water - Extract with organic solvent (e.g., Ethyl Acetate) monitoring->workup purification Purify by column chromatography workup->purification product Final coupled product purification->product

Caption: Suzuki cross-coupling workflow for derivatization.

Signaling Pathways and Mechanisms of Action

Pyridine-based inhibitors often target key nodes in intracellular signaling pathways that are crucial for cell survival and proliferation. A prominent example is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.

G Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyridinyl Hydrazine Derivative (Inhibitor) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its chemical tractability allows for the creation of large and diverse compound libraries, particularly targeting the kinome. The demonstrated success of pyridine-based scaffolds in clinical and preclinical settings underscores the potential of derivatives from this starting material to yield potent and selective drug candidates for a variety of diseases. The protocols and pathways outlined in this document provide a foundational framework for researchers to explore the rich medicinal chemistry of this promising scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrazinolysis of 2-Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the hydrazinolysis of 2-halopyridines.

Troubleshooting Guide

Issue: Low or No Product Yield

Question: My reaction is showing a very low yield of the desired 2-hydrazinopyridine. What are the potential causes and how can I improve it?

Answer:

Low yields in the hydrazinolysis of 2-halopyridines can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Reaction Temperature: Ensure the reaction is heated sufficiently. A common temperature for this reaction is 100°C.[1] Insufficient heat can lead to a sluggish or incomplete reaction.

  • Reaction Time: The reaction time is crucial. Some protocols suggest stirring the reaction for as long as 48 hours to ensure the complete consumption of the starting material.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Excess Hydrazine Hydrate: A large excess of hydrazine hydrate is often necessary to drive the reaction to completion and to minimize the formation of dimeric byproducts.[2] Some methods use as much as 10 volumes of hydrazine hydrate relative to the 2-halopyridine.[1]

  • Choice of Halogen: The nature of the halogen on the pyridine ring can influence reactivity. 2-bromopyridine is generally more reactive than 2-chloropyridine and may lead to higher yields under similar conditions.[2]

  • Solvent: While hydrazine hydrate can act as both a reactant and a solvent, in some cases, the use of a high-boiling solvent like butan-1-ol or diglyme can be beneficial, especially for large-scale reactions.[1][2]

  • Alternative Starting Materials: If optimizing the above parameters fails, consider alternative synthetic routes. For instance, starting from 2-aminopyridine, one can perform a diazotization followed by reduction.[2]

Issue: Formation of Impurities

Question: I am observing significant impurities in my reaction mixture. What are the likely side products and how can I minimize their formation?

Answer:

The primary impurity of concern in this reaction is the formation of dimers.

  • Competitive Dimer Formation: An excess of hydrazine hydrate is crucial to prevent the competitive reaction of the 2-hydrazinopyridine product with the starting 2-halopyridine, which leads to the formation of a di-pyridin-2-yl-hydrazine dimer.[2] A very slow addition of the 2-halopyridine to a large excess of hydrazine hydrate can help minimize this side reaction.[2]

To address other potential impurities, consider the following:

  • Work-up Procedure: A thorough aqueous work-up is important. Diluting the reaction mixture with water and performing multiple extractions with a suitable organic solvent like ethyl acetate will help remove excess hydrazine hydrate and other water-soluble impurities.[1]

  • Purification: If impurities persist, purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical molar ratio of hydrazine hydrate to 2-halopyridine?

A1: To ensure a good yield and minimize side reactions, a significant molar excess of hydrazine hydrate is recommended. Ratios can range from 1.5 to 1.8 equivalents for some specific syntheses, while other general procedures use a much larger excess, sometimes up to 10 volumes of hydrazine hydrate per unit of 2-halopyridine.[1][3]

Q2: Can I use a solvent other than hydrazine hydrate?

A2: Yes, while hydrazine hydrate can serve as the solvent, other high-boiling point solvents can be employed. For instance, butan-1-ol has been used in flow reactor syntheses.[1] The use of a co-solvent like 1,4-dioxane or tetrahydrofuran has also been reported.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A common mobile phase for this analysis is a mixture of ethyl acetate and methanol (e.g., 8:2 ratio).[1]

Q4: What is the best way to isolate the product after the reaction is complete?

A4: A standard procedure involves cooling the reaction mixture, diluting it with water, and then extracting the product multiple times with an organic solvent such as ethyl acetate.[1] The combined organic layers are then dried over an anhydrous salt like sodium sulfate and the solvent is removed under reduced pressure.[1]

Q5: Is there a difference in reactivity between 2-chloropyridine and 2-bromopyridine?

A5: Yes, 2-bromopyridine is generally a better leaving group than 2-chloropyridine, which can lead to a faster reaction and potentially higher yields under the same conditions.[2][4]

Data Presentation

Table 1: Comparison of Reaction Conditions for Hydrazinolysis of 2-Chloropyridine

ParameterMethod 1Method 2
Starting Material 2-chloropyridine2-chloropyridine
Reagent Hydrazine hydrateHydrazine hydrate
Solvent None (excess hydrazine hydrate)Butan-1-ol
Temperature 100 °C100 °C
Reaction Time 48 hours100 seconds (Flow reactor)
Yield 78%95.8%
Reference [1][1]

Table 2: Comparison of Reaction Conditions for Hydrazinolysis of Dichloropyridines

ParameterMethod 1Method 2
Starting Material 2,3-dichloropyridine2,3-dichloropyridine
Reagent 80% Hydrazine hydrate80% Hydrazine hydrate
Solvent 1,4-dioxaneTetrahydrofuran
Temperature RefluxReflux
Reaction Time 6-12 hours12 hours
Yield Not specified95% (for a similar process)[5]
Reference

Experimental Protocols

Protocol 1: General Procedure for Hydrazinolysis of 2-Chloropyridine [1]

  • To a solution of hydrazine hydrate (200 mL, 10 volumes), add 2-chloropyridine (20 g, 0.176 mol, 1 eq.).

  • Stir the reaction mixture at 100 °C for 48 hours.

  • Monitor the reaction's progress by TLC (unfolding reagent ratio of 8:2 ethyl acetate and methanol).

  • Once the starting material is completely consumed, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water (200 mL).

  • Extract the product with ethyl acetate (5 x 500 mL).

  • Combine the organic phases and dry with anhydrous sodium sulfate (Na2SO4).

  • Concentrate the solution under reduced pressure to remove the solvent and afford the target product, 2-hydrazinopyridine.

Protocol 2: Hydrazinolysis of 2,3-Dichloropyridine in Tetrahydrofuran

  • Add 2,3-dichloropyridine (14.8g, 0.1mol) and tetrahydrofuran (120mL) to a reaction flask equipped with a stirrer.

  • Stir at room temperature until the solid is completely dissolved.

  • Slowly add 80% hydrazine hydrate (75mL, 1.2mol) dropwise over 1 hour.

  • Heat the reaction system to reflux and maintain for 12 hours.

  • Monitor the reaction with a TLC plate until the 2,3-dichloropyridine has been consumed.

  • Stop heating and cool the mixture to room temperature, at which point a light gray solid should precipitate.

  • Isolate the solid by filtration.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Combine 2-Halopyridine and Hydrazine Hydrate B Heat to 100°C A->B Start Heating C Stir for 12-48h B->C D Monitor by TLC C->D E Cool and Quench with Water D->E Reaction Complete F Extract with Organic Solvent E->F G Dry Organic Layer F->G H Concentrate G->H I Characterize Product (NMR, LCMS) H->I Purified Product troubleshooting_hydrazinolysis cluster_investigate Initial Checks cluster_solutions Potential Solutions start Low Yield or Impure Product check_temp Is Temperature Adequate (e.g., 100°C)? start->check_temp check_time Is Reaction Time Sufficient (12-48h)? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No check_excess Is Hydrazine Hydrate in Large Excess? check_time->check_excess Yes increase_time Increase Reaction Time check_time->increase_time No increase_hydrazine Increase Amount of Hydrazine Hydrate check_excess->increase_hydrazine No change_halide Switch to 2-Bromopyridine check_excess->change_halide Yes end_node Improved Yield and Purity increase_temp->end_node increase_time->end_node increase_hydrazine->end_node add_solvent Use a High-Boiling Co-solvent change_halide->add_solvent add_solvent->end_node

References

Technical Support Center: Synthesis of (3-Bromo-5-methylpyridin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of (3-Bromo-5-methylpyridin-2-yl)hydrazine. The following information addresses common side products and offers guidance on optimizing reaction conditions to improve yield and purity.

Troubleshooting Guide

Issue 1: Low yield of the desired this compound and presence of a phenolic byproduct.

  • Question: My reaction is yielding a significant amount of a byproduct identified as 3-bromo-5-methylpyridin-2-ol. What is causing this, and how can I minimize its formation?

  • Answer: The formation of 3-bromo-5-methylpyridin-2-ol is a common side reaction during the diazotization of 2-amino-3-bromo-5-methylpyridine. It occurs when the intermediate diazonium salt reacts with water. Pyridyl diazonium salts, particularly those with the diazonium group at the 2- or 4-position, can be unstable and susceptible to hydrolysis, especially at elevated temperatures.

    Troubleshooting Steps:

    • Temperature Control: Strictly maintain the temperature of the diazotization reaction between 0 and 5 °C. Use of an ice-salt bath is recommended for better temperature control.

    • Acid Concentration: Ensure a sufficient excess of a strong, non-nucleophilic acid (e.g., hydrochloric acid or sulfuric acid) is used. This helps to stabilize the diazonium salt and minimizes the concentration of free water.

    • Reaction Time: Use the freshly prepared diazonium salt solution immediately in the subsequent reduction step. Prolonged storage, even at low temperatures, can lead to decomposition and phenol formation.

Issue 2: The crude product is colored (yellow, orange, or red) and difficult to purify.

  • Question: After the synthesis, my product has a strong color, suggesting the presence of impurities. What are these colored byproducts, and how can I prevent their formation?

  • Answer: The coloration is likely due to the formation of azo compounds. These arise from a coupling reaction between the pyridyl diazonium salt (which acts as an electrophile) and an electron-rich aromatic species. The most common coupling partner is the starting material, 2-amino-3-bromo-5-methylpyridine, which is highly activated towards electrophilic attack.

    Troubleshooting Steps:

    • Stoichiometry of Sodium Nitrite: Use a slight excess (typically 1.05-1.1 equivalents) of sodium nitrite to ensure complete conversion of the starting amine to the diazonium salt. Unreacted amine is a primary source for azo dye formation.

    • Addition Rate of Sodium Nitrite: Add the sodium nitrite solution slowly and subsurface to the acidic solution of the amine. This ensures that there is always an excess of acid at the point of reaction, which favors diazotization over azo coupling.

    • Efficient Stirring: Maintain vigorous stirring throughout the addition of sodium nitrite to ensure rapid and homogeneous mixing.

Issue 3: Presence of dehalogenated and/or over-reduced impurities in the final product.

  • Question: My final product contains (5-methylpyridin-2-yl)hydrazine and/or 2-amino-3-bromo-5-methylpyridine. How can I avoid these impurities?

  • Answer: These side products are formed during the reduction of the diazonium salt with stannous chloride (SnCl₂).

    • (5-methylpyridin-2-yl)hydrazine: This is a result of reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom.

    • 2-amino-3-bromo-5-methylpyridine: This is formed by the over-reduction of the diazonium group to an amino group.

    Troubleshooting Steps:

    • Control of Reducing Agent Stoichiometry: Use the appropriate amount of stannous chloride. A large excess can promote both dehalogenation and over-reduction. Typically, 2.5 to 3 equivalents are sufficient.

    • Temperature of Reduction: The reduction is typically carried out at low temperatures (0-10 °C). Higher temperatures can increase the rate of side reactions.

    • pH Control during Workup: After the reduction, the reaction mixture is typically made basic to precipitate tin salts and liberate the free hydrazine. Careful control of the pH during this step is important for clean product isolation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process starting from 2-amino-3-bromo-5-methylpyridine:

  • Diazotization: The primary amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C).

  • Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine using a reducing agent, most commonly stannous chloride (SnCl₂) in an acidic medium.

Q2: How can I purify the crude this compound?

A2: Purification can often be achieved by the following methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be effective in removing less soluble or more soluble impurities.

  • Column Chromatography: For more challenging separations, column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) can be employed.

  • Acid-Base Extraction: The basic nature of the hydrazine allows for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with a dilute acid. The aqueous acidic layer is then washed with an organic solvent to remove neutral impurities, and the hydrazine is subsequently liberated by basification and extracted back into an organic solvent.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are crucial:

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is standard practice to generate them in situ and use them immediately in the next step without isolation.

  • Hydrazine Derivatives: Many hydrazine derivatives are toxic and potential carcinogens. Handle this compound and the starting materials with appropriate personal protective equipment (gloves, lab coat, safety glasses) and in a well-ventilated fume hood.

  • Stannous Chloride: Stannous chloride is corrosive and can cause burns. Handle with care.

Data Presentation

The following table summarizes the expected qualitative effects of varying reaction parameters on the formation of major side products.

Parameter VariationEffect on 3-bromo-5-methylpyridin-2-ol FormationEffect on Azo Compound FormationEffect on Dehalogenation & Over-reduction
Diazotization Temperature > 10 °C IncreasedIncreased (due to diazonium decomposition)N/A
Insufficient Acid in Diazotization IncreasedSignificantly IncreasedN/A
Slow Addition of Amine to Nitrite No significant changeSignificantly IncreasedN/A
Excess Stannous Chloride (> 4 eq.) N/AN/AIncreased
Reduction Temperature > 20 °C N/AN/AIncreased

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Diazotization:

    • To a stirred solution of 2-amino-3-bromo-5-methylpyridine (1.0 eq) in concentrated hydrochloric acid (approx. 4-5 M) cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.1 eq) in water dropwise.

    • The addition rate should be controlled to maintain the temperature below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C.

  • Reduction:

    • In a separate flask, prepare a solution of stannous chloride dihydrate (2.5-3.0 eq) in concentrated hydrochloric acid, and cool it to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution while maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring at 0-10 °C for 1-2 hours.

  • Workup and Isolation:

    • Slowly pour the reaction mixture onto crushed ice.

    • Carefully basify the mixture with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide to a pH of >10, while keeping the temperature below 20 °C.

    • The resulting precipitate (containing tin salts and the product) is filtered and washed with cold water.

    • The crude product can be extracted from the filter cake with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Mandatory Visualization

Synthesis_Pathway_and_Side_Reactions Start 2-Amino-3-bromo-5-methylpyridine Diazonium Pyridyl Diazonium Salt Start->Diazonium Diazotization Reagent1 NaNO₂, HCl 0-5 °C Product This compound Diazonium->Product Reduction Reagent2 SnCl₂ Phenol 3-Bromo-5-methylpyridin-2-ol Diazonium->Phenol Hydrolysis (H₂O, >5°C) Azo Azo Compound Diazonium->Azo Coupling (unreacted amine) Dehalogenated (5-methylpyridin-2-yl)hydrazine Product->Dehalogenated Dehalogenation (excess SnCl₂) OverReduced 2-Amino-3-bromo-5-methylpyridine Product->OverReduced Over-reduction (excess SnCl₂)

Caption: Main reaction pathway and major side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Problem1 Phenolic Impurity (3-bromo-5-methylpyridin-2-ol) Start->Problem1 Problem2 Colored Impurities (Azo Compounds) Start->Problem2 Problem3 Dehalogenated/Over-reduced Impurities Start->Problem3 Solution1a Check & Control Temperature (0-5 °C) Problem1->Solution1a Solution1b Ensure Sufficient Acid Problem1->Solution1b Solution1c Use Diazonium Salt Immediately Problem1->Solution1c Solution2a Verify NaNO₂ Stoichiometry Problem2->Solution2a Solution2b Slow, Subsurface NaNO₂ Addition Problem2->Solution2b Solution3a Optimize SnCl₂ Stoichiometry Problem3->Solution3a Solution3b Maintain Low Reduction Temperature Problem3->Solution3b

Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis.

Technical Support Center: Purification of (3-Bromo-5-methylpyridin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (3-Bromo-5-methylpyridin-2-yl)hydrazine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Solution
Low or No Crystal Yield During Recrystallization • Too much solvent was used, keeping the product dissolved. • The cooling process was too rapid, preventing crystal formation. • The concentration of the desired product in the crude material is very low.• Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[1] • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[1] • Cool the solution more slowly. Insulate the flask to prolong the cooling period. • If the yield is still low, consider purifying by column chromatography to isolate the product.
Product "Oils Out" During Recrystallization • The boiling point of the solvent is higher than the melting point of the compound. • High levels of impurities are depressing the melting point of the product. • The solution is cooling too quickly.• Reheat the solution to redissolve the oil, add a small amount of additional "good" solvent (in which the compound is more soluble) to lower the saturation temperature, and cool slowly.[2][3] • Use a solvent system with a lower boiling point. • Consider pre-purification with a charcoal treatment to remove impurities.
Colored Impurities in Final Product • Colored impurities from the synthesis are co-crystallizing with the product.• During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before cooling the solution.
Poor Separation During Column Chromatography • The chosen eluent system has suboptimal polarity. • The compound is interacting strongly with the acidic silica gel, causing tailing. • The column was improperly packed or overloaded with the crude material.• Optimize the eluent system using thin-layer chromatography (TLC) with various solvent mixtures (e.g., gradients of ethyl acetate in hexanes).[4] • Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce peak tailing.[2][4] • Repack the column carefully to avoid air bubbles and channels. Reduce the amount of crude product loaded onto the column.[5]
Product Decomposition on Silica Gel Column • Pyridine derivatives can be sensitive to the acidic nature of standard silica gel.• Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.1-1%).[4] • Use an alternative stationary phase such as neutral alumina.[2][4]

Frequently Asked Questions (FAQs)

Q1: How do I select the best purification method for my crude this compound?

A1: The choice depends on the physical state of your crude product and the nature of the impurities. If your product is a solid, recrystallization is often a good first choice for removing small amounts of impurities.[5] For complex mixtures, or if the product is an oil, column chromatography is generally more effective for separating compounds with different polarities.[5]

Q2: What are some suitable solvent systems for the recrystallization of this compound?

A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For brominated pyridine derivatives, a mixed solvent system is often effective.[2] Common choices include a more polar solvent like ethyl acetate or ethanol mixed with a less polar anti-solvent such as hexanes or petroleum ether. Small-scale solubility tests are recommended to find the optimal solvent or solvent mixture.

Q3: My crude product is a dark, sticky oil. Can I still use recrystallization?

A3: It can be challenging to recrystallize a sticky oil directly. First, try to purify a small portion using column chromatography to obtain a purer, solid sample. This solid can then be used as a seed crystal to induce crystallization in the bulk of the material. Alternatively, dissolving the oil in a minimal amount of a suitable solvent and then adding an anti-solvent can sometimes precipitate the product as a solid.

Q4: What are the likely impurities in my crude this compound?

A4: Common impurities can arise from the starting materials and side reactions during synthesis. If prepared via diazotization of an aminopyridine followed by reduction, impurities could include unreacted 2-amino-3-bromo-5-methylpyridine, and byproducts from the reduction of the diazonium salt.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-layer chromatography (TLC) is the most common method. Spot a small amount from each collected fraction onto a TLC plate and develop it in the same eluent system used for the column. Visualize the spots under a UV lamp. Fractions containing the pure product (as determined by a single spot at the correct Rf value) can then be combined.

Quantitative Data Summary

The following table provides expected purity and yield ranges for the purification of this compound by common methods. These values are representative for heterocyclic compounds of this type and may vary based on the initial purity of the crude material.

Purification Method Typical Purity (by HPLC or NMR) Typical Yield
Recrystallization (single crop) >98%60-85%
Recrystallization (multiple crops) >95% (may be lower for later crops)70-90%
Flash Column Chromatography >99%50-80%

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexanes)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexanes dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of hot ethyl acetate until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the product's melting point.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Place a small plug of cotton or glass wool at the bottom of a chromatography column. Add a thin layer of sand. Prepare a slurry of silica gel in hexanes and carefully pour it into the column, avoiding air bubbles. Allow the silica to settle, then add another thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate (e.g., starting with 95:5 hexanes:ethyl acetate and progressing to more polar mixtures based on TLC analysis).

  • Fraction Collection: Collect fractions in separate test tubes.

  • Purity Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow start Crude this compound assess Assess Purity & Physical State start->assess solid Solid? assess->solid Is it a solid? oil Oil/Complex Mixture? assess->oil Is it an oil or complex mixture? recrystallization Recrystallization success_recryst Pure Solid Product (>98%) recrystallization->success_recryst Successful troubleshoot_recryst Troubleshoot Recrystallization (e.g., Oiling Out, Low Yield) recrystallization->troubleshoot_recryst Issues Encountered column Column Chromatography success_column Pure Product (>99%) column->success_column Successful troubleshoot_column Troubleshoot Column (e.g., Poor Separation) column->troubleshoot_column Issues Encountered solid->recrystallization oil->column troubleshoot_recryst->column Switch Method troubleshoot_column->column Optimize & Repeat

Caption: Purification workflow for crude this compound.

References

Technical Support Center: Synthesis of (3-Bromo-5-methylpyridin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Bromo-5-methylpyridin-2-yl)hydrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most probable and widely employed method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNA_r) reaction. This typically involves the reaction of a 2-halo-3-bromo-5-methylpyridine precursor with hydrazine hydrate. The halogen at the 2-position is more susceptible to nucleophilic attack and is displaced by the hydrazine nucleophile. The reactivity of the leaving group at the 2-position generally follows the order F > Cl > Br > I.

Q2: What are the potential common impurities I might encounter in my synthesis?

Several impurities can arise during the synthesis, originating from starting materials, side reactions, or incomplete reactions. The most common impurities include:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting 2-halo-3-bromo-5-methylpyridine in the final product.

  • Di-substituted Product: Although less common, a second molecule of the pyridine starting material could react with the newly formed hydrazine to yield a di-substituted hydrazine derivative.

  • Hydrolysis Product: If water is present under harsh conditions, the starting material may hydrolyze to form 3-bromo-5-methylpyridin-2-ol.

  • Over-reduction Products: If a reduction step was used to prepare the starting material (e.g., from a nitro-pyridine), incomplete reduction could leave nitro or nitroso impurities. Conversely, if the reaction conditions are too harsh, the bromo-substituent might be reduced.

  • Positional Isomers: If the starting material is not regiochemically pure, isomers of the final product could be present.

Q3: How can I best purify the final product?

Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, a standard aqueous work-up is often performed to remove excess hydrazine and other water-soluble byproducts. This may involve extraction with an organic solvent.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture.

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common eluent system for pyridine derivatives.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of product during work-up or purification. 4. Impure starting materials.1. Increase reaction time or temperature. Monitor the reaction by TLC or LC-MS. 2. Optimize the reaction temperature. Pyridine substitutions often require elevated temperatures. 3. Use milder work-up conditions. Avoid strong acids or bases if the product is sensitive. 4. Ensure the purity of the starting 2-halo-3-bromo-5-methylpyridine and hydrazine hydrate.
Presence of Starting Material in Final Product 1. Insufficient reaction time or temperature. 2. Inefficient stirring. 3. Deactivation of the nucleophile.1. Increase reaction time and/or temperature. 2. Ensure vigorous stirring, especially if the reaction is heterogeneous. 3. Use a slight excess of hydrazine hydrate.
Formation of an Unidentified Side Product 1. Reaction with impurities in the starting material. 2. Unexpected side reactions (e.g., di-substitution, hydrolysis). 3. Rearrangement of the product.1. Characterize the side product by MS and NMR to deduce its structure. This can provide clues about its origin. 2. Re-evaluate the purity of your starting materials. 3. Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side product formation.
Difficulty in Isolating the Product 1. Product is highly soluble in the work-up solvent. 2. Formation of an oil instead of a solid. 3. Emulsion formation during extraction.1. Use a different extraction solvent. 2. Try to induce crystallization by scratching the flask, seeding with a crystal, or changing the solvent. If it persists as an oil, purification by column chromatography is recommended. 3. Add brine to the aqueous layer to break the emulsion.

Experimental Protocols

Synthesis of this compound from 2-Chloro-3-bromo-5-methylpyridine

This protocol is a representative procedure based on analogous reactions and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of 2-chloro-3-bromo-5-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (3.0-5.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Pathway SM 2-Chloro-3-bromo-5-methylpyridine Product This compound SM->Product Nucleophilic Aromatic Substitution Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Heat Heat (Reflux) Heat->Product

Caption: Synthetic pathway for this compound.

Impurity_Formation Start Synthesis of this compound Impurity1 Unreacted Starting Material (2-Chloro-3-bromo-5-methylpyridine) Start->Impurity1 Incomplete Reaction Impurity2 Di-substituted Hydrazine Start->Impurity2 Side Reaction Impurity3 Hydrolysis Product (3-Bromo-5-methylpyridin-2-ol) Start->Impurity3 Presence of Water Impurity4 Other Side Products Start->Impurity4 Various Factors

Caption: Common impurity formation pathways.

Troubleshooting_Workflow Start Problem Encountered Check1 Analyze Crude Product (TLC, LC-MS, NMR) Start->Check1 Action1 Optimize Reaction Conditions (Time, Temperature, Stoichiometry) Check1->Action1 Incomplete reaction or side products observed Action2 Improve Work-up/Purification (Solvent, Method) Check1->Action2 Purification issues Action3 Verify Starting Material Purity Check1->Action3 Unexpected impurities Success Problem Solved Action1->Success Action2->Success Action3->Start

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Pyrazole Synthesis from Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when synthesizing pyrazoles from 1,3-dicarbonyl compounds and hydrazines, a reaction commonly known as the Knorr pyrazole synthesis.

Troubleshooting Guides

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Consistently Low Yield

You are performing a Knorr pyrazole synthesis and consistently obtaining a low yield of your desired pyrazole product.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The temperature, reaction time, solvent, and pH are critical parameters that may not be optimized for your specific substrates.[1]

    • Solution: Systematically vary these conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] For many condensation reactions, heating is necessary, and refluxing the reaction mixture can improve yields.[2] Microwave-assisted synthesis can also be an effective method to increase yields and shorten reaction times.[2][3]

  • Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can also degrade over time.[1]

    • Solution: Ensure your starting materials are pure. Use a freshly opened or purified hydrazine reagent.[1]

  • Incorrect Stoichiometry: The molar ratio of your reactants may not be optimal.

    • Solution: While a 1:1 stoichiometry is common, using a slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1]

  • Incomplete Cyclization or Stable Intermediates: The reaction may stall at an intermediate stage, such as a hydrazone or a hydroxylpyrazolidine, which does not readily dehydrate to the final pyrazole product.[4]

    • Solution: Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to promote the final cyclization and dehydration steps.[4]

  • Side Reactions: The formation of unwanted byproducts can significantly consume your starting materials.[1]

    • Solution: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls.[1] Refer to the troubleshooting guide for regioisomer formation for more specific advice.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry evaluate_conditions Evaluate Reaction Conditions (T, t, solvent, pH) optimize_stoichiometry->evaluate_conditions monitor_reaction Monitor Reaction Progress (TLC/LC-MS) evaluate_conditions->monitor_reaction consider_side_reactions Consider Side Reactions monitor_reaction->consider_side_reactions purification Review Purification Technique consider_side_reactions->purification yield_improved Yield Improved purification->yield_improved

Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.

Issue 2: Formation of Two Regioisomers

When using an unsymmetrical 1,3-dicarbonyl compound, you are observing the formation of a mixture of two regioisomers.

Possible Causes and Solutions:

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity.

    • Solution: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly increase the regioselectivity in pyrazole formation compared to conventional solvents like ethanol.[5] Aprotic dipolar solvents such as DMF can also provide better results than ethanol, especially when using aryl hydrazines.[6]

  • Reaction pH: The acidity or basicity of the reaction medium can influence the site of the initial nucleophilic attack.

    • Solution: Adjusting the pH can favor the formation of one isomer. For instance, with arylhydrazines and 1,3-dicarbonyls, acidic conditions might favor one regioisomer, while neutral conditions could favor the other.[4]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction.

    • Solution: The initial nucleophilic attack of the hydrazine is more likely to occur at the less sterically hindered carbonyl group.[7]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction.

    • Solution: Experiment with different reaction temperatures to see if the ratio of regioisomers is affected.

Regioselectivity Control Pathway:

Regioselectivity_Control cluster_conditions Reaction Conditions Influencing Pathway start Unsymmetrical 1,3-Dicarbonyl + Hydrazine attack_c1 Attack at Carbonyl 1 start->attack_c1 attack_c2 Attack at Carbonyl 2 start->attack_c2 intermediate1 Intermediate 1 attack_c1->intermediate1 intermediate2 Intermediate 2 attack_c2->intermediate2 regioisomer_a Regioisomer A intermediate1->regioisomer_a regioisomer_b Regioisomer B intermediate2->regioisomer_b solvent Solvent (e.g., TFE, HFIP) ph pH (Acidic/Basic) sterics Steric Hindrance temp Temperature

Caption: Factors influencing the reaction pathway and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in Knorr pyrazole synthesis?

A1: Low yields in the Knorr pyrazole synthesis can stem from several factors, including the purity of the starting materials, suboptimal reaction conditions (temperature, time, solvent, pH), incorrect stoichiometry of reactants, and the occurrence of side reactions.[1]

Q2: How can I improve the regioselectivity when using an unsymmetrical 1,3-dicarbonyl?

A2: To improve regioselectivity, consider changing the solvent to a fluorinated alcohol like TFE or HFIP, which has been shown to dramatically increase the formation of a single regioisomer.[5] You can also adjust the reaction pH, as acidic or basic conditions can favor the formation of one isomer over the other.[7]

Q3: My reaction mixture turns a dark color. Is this normal and how can I obtain a pure product?

A3: Discoloration of the reaction mixture, often to a yellow or red color, is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1][8] This is often due to the formation of colored impurities from the hydrazine starting material.[1] While this can be typical, you can often obtain a pure product through recrystallization from a suitable solvent like ethanol or by using column chromatography on silica gel.[1]

Q4: What is a general purification strategy for pyrazoles?

A4: The most common method for purifying pyrazoles is recrystallization.[1] Ethanol is often a good first choice of solvent to try.[9] If recrystallization is not effective, column chromatography on silica gel can be used.[1] In some cases, acid-base extraction can be employed depending on the functionality of the pyrazole.

Q5: Are there any safety precautions I should be aware of when performing pyrazole synthesis?

A5: Yes, hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, and used in a well-ventilated fume hood.[10][11]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²)Hydrazine (R³-NHNH₂)SolventIsomer Ratio (A:B)Overall Yield (%)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH15:85-[5]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15-[5]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:3-[5]
1-phenyl-1,3-butanedionePhenylhydrazineEtOH50:5085[7]
1-phenyl-1,3-butanedionePhenylhydrazineTFE95:592[7]

Note: Isomer A refers to the N-substituted nitrogen being adjacent to R¹, and Isomer B refers to the N-substituted nitrogen being adjacent to R².

Table 2: Comparison of Synthesis Methods and Conditions

Synthesis MethodTemperatureReaction TimeYield (%)Reference
Conventional Heating80 °C1.4 hours80[3]
Microwave Irradiation-25 minutes88[3]
Conventional Stirring (KOtBu)Room Temperature> 5 minutes-[3]
Microwave Irradiation (KOtBu)-< 5 minutesExcellent[3]
Ultrasound (Mn/ZrO₂)-10 minutes98[3]
Conventional (Mn/ZrO₂)-1 hour83[3]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines.[7] Optimization may be required for specific substrates.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol, TFE, HFIP)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent.[7]

  • Addition of Hydrazine: Slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature. The reaction can be exothermic.[7]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature.[7] The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[10][11]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • 20-mL scintillation vial

  • Hot plate with stirring capability

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[10][11]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[10][11]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[10][11]

  • Reaction Monitoring: Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[10][11]

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[10][11]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[10][11]

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[10][11] The pure pyrazolone can be obtained by recrystallization from ethanol.[11]

References

Technical Support Center: Optimizing Cyclocondensation of Hydrazinopyridines with 1,3-Dicarbonyls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cyclocondensation reactions between hydrazinopyridines and 1,3-dicarbonyls. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the cyclocondensation of hydrazinopyridines with 1,3-dicarbonyls?

A1: The reaction, commonly known as the Knorr pyrazole synthesis, proceeds through an acid-catalyzed condensation mechanism. The reaction begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazinopyridine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The final step involves dehydration to yield the aromatic pyrazole ring.

Q2: What are the key factors influencing the yield and reaction rate?

A2: Several factors can significantly impact the success of the cyclocondensation:

  • Reactant Purity: The purity of both the hydrazinopyridine and the 1,3-dicarbonyl compound is crucial. Impurities can lead to side reactions and lower yields.

  • Catalyst: The choice and concentration of the acid catalyst (e.g., acetic acid, mineral acids) are critical for promoting the initial condensation and subsequent cyclization.

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates. Optimization of temperature is often necessary to balance reaction rate and the formation of byproducts.

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway. Alcohols like ethanol are commonly used.

Q3: How does the position of the hydrazine group on the pyridine ring (2-, 3-, or 4-position) affect the reaction?

A3: The position of the hydrazine group influences the electronic properties of the hydrazine moiety. The pyridine ring is electron-withdrawing, which can reduce the nucleophilicity of the attached hydrazine. The extent of this effect varies with the position of substitution, potentially affecting reaction rates. Furthermore, the position can influence the steric environment around the hydrazine group, which may play a role in the reaction with bulky 1,3-dicarbonyls.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have reached completion. 2. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst concentration. 3. Poor Reactant Quality: Impure hydrazinopyridine or 1,3-dicarbonyl. 4. Decomposition: Starting materials or product may be degrading under the reaction conditions.1. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials. Extend the reaction time if necessary. 2. Optimize Conditions: Systematically vary the temperature, try different solvents (e.g., ethanol, methanol, acetic acid), and adjust the catalyst concentration. 3. Purify Reactants: Ensure the purity of starting materials through recrystallization, distillation, or chromatography. 4. Milder Conditions: Attempt the reaction at a lower temperature or with a less aggressive catalyst.
Formation of Regioisomers with Unsymmetrical 1,3-Dicarbonyls The two carbonyl groups of the 1,3-dicarbonyl have different reactivities (steric and electronic differences).Control Regioselectivity: - pH Adjustment: The regioselectivity can be pH-dependent. Running the reaction under acidic versus neutral conditions can favor the formation of one isomer. - Solvent Effects: The use of different solvents can influence which carbonyl group is preferentially attacked. - Protecting Groups: In some cases, temporary protection of one carbonyl group can direct the reaction pathway.
Presence of Unexpected Side Products 1. Formation of Triazolopyridines or Pyridotriazepines: Especially with 2-hydrazinopyridine derivatives, alternative cyclization pathways can occur.[1] 2. Bis-pyrazole Formation: If the reaction conditions are not carefully controlled, the 1,3-dicarbonyl can react with two molecules of hydrazinopyridine. 3. Hydrolysis of Reactants: The presence of water can lead to the hydrolysis of the 1,3-dicarbonyl.1. Careful Structural Characterization: Use NMR and mass spectrometry to confirm the structure of the product. Re-evaluation of previously reported structures has sometimes revealed misidentification.[1] 2. Control Stoichiometry: Use a slight excess of the 1,3-dicarbonyl to minimize the formation of bis-pyrazole products. 3. Use Anhydrous Conditions: Ensure that the solvent and reagents are dry to prevent hydrolysis.

Data Presentation

Table 1: Reported Yields for the Synthesis of Pyrazolylpyridines

Hydrazinopyridine Derivative1,3-DicarbonylSolventConditionsYield (%)Reference
2-Hydrazino-3-(1H-pyrrol-1-yl)pyridineAcetylacetoneNot specifiedNot specifiedNot specified (product confirmed)[1]
Precursor to 2-(1H-Pyrazol-3-yl)pyridineHydrazine hydrateEthanol60°C, 0.5 h97.3[2]
PhenylhydrazineAcetylacetoneEthanolRoom Temp, Cat. [Ce(L-Pro)2]2(Oxa)91[3]
Phenylhydrazine3,5-HeptanedioneEthanolRoom Temp, Cat. [Ce(L-Pro)2]2(Oxa)85[3]
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazidePhthalic anhydrideMethanolReflux, 5h82[4]

Experimental Protocols

General Protocol for the Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine

This protocol is adapted from general procedures for Knorr pyrazole synthesis and should be optimized for specific substrates.

Materials:

  • 2-Hydrazinopyridine

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid (catalyst)

  • Ethanol (anhydrous)

  • Standard laboratory glassware and workup materials (separatory funnel, rotary evaporator, etc.)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydrazinopyridine (1.0 eq) in anhydrous ethanol.

  • Add acetylacetone (1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazinopyridine Hydrazone Hydrazinopyridine->Hydrazone + 1,3-Dicarbonyl - H2O 1,3-Dicarbonyl Cyclic_Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazolylpyridine Cyclic_Intermediate->Pyrazolylpyridine Dehydration - H2O

Caption: Reaction mechanism of the Knorr pyrazole synthesis.

Experimental_Workflow Reactants 1. Mix Hydrazinopyridine, 1,3-Dicarbonyl, and Solvent Catalyst 2. Add Acid Catalyst Reactants->Catalyst Reaction 3. Heat to Reflux (Monitor by TLC) Catalyst->Reaction Workup 4. Quench and Extract Reaction->Workup Purification 5. Purify by Chromatography or Recrystallization Workup->Purification Product 6. Characterize Product Purification->Product

Caption: General experimental workflow for pyrazolylpyridine synthesis.

Troubleshooting_Guide Start Low Yield or Side Products? Check_Purity Check Reactant Purity Start->Check_Purity Yes Optimize_Conditions Optimize Temperature, Solvent, and Catalyst Check_Purity->Optimize_Conditions Regioisomers Formation of Regioisomers? Optimize_Conditions->Regioisomers Adjust_pH Adjust Reaction pH Regioisomers->Adjust_pH Yes Side_Products Unexpected Side Products? Regioisomers->Side_Products No Adjust_pH->Side_Products Change_Solvent Change Solvent Change_Solvent->Side_Products Confirm_Structure Confirm Structure (NMR, MS) Side_Products->Confirm_Structure Yes Success Improved Yield and Purity Side_Products->Success No Control_Stoichiometry Control Reactant Stoichiometry Confirm_Structure->Control_Stoichiometry Control_Stoichiometry->Success

Caption: Troubleshooting decision tree for optimizing the reaction.

References

Stability of (3-Bromo-5-methylpyridin-2-yl)hydrazine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the general handling and storage recommendations for (3-Bromo-5-methylpyridin-2-yl)hydrazine?

A1: this compound is a hydrazine derivative. Hydrazines are known to be reactive, potentially unstable, and toxic.[1] Therefore, stringent safety and handling precautions are necessary.

  • Handling: All work should be conducted in a certified chemical fume hood.[1] Personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (such as nitrile or chloroprene), and ANSI-compliant safety goggles, should be worn at all times.[1]

  • Storage: To maximize shelf life and prevent degradation, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[2][3] For long-term storage, keeping the container tightly sealed in a freezer at or below -20°C is recommended.[2] Avoid exposure to heat, light, moisture, and air.[1]

Q2: What are the most likely degradation pathways for this compound?

A2: Based on the structure of this compound, which contains a hydrazine group and a substituted pyridine ring, the most probable degradation pathways are oxidation, hydrolysis, and photolysis.

  • Oxidation: The hydrazine moiety is susceptible to oxidation, which can be accelerated by exposure to air, metal ions, or oxidizing agents.[3]

  • Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, potentially leading to the cleavage of the C-N bond connecting the hydrazine group to the pyridine ring.

  • Photolysis: Aromatic and heterocyclic compounds are often sensitive to light. Exposure to UV or visible light could induce photochemical degradation.

Q3: In which solvents should I test the stability of this compound?

A3: The choice of solvents depends on your intended application. It is advisable to test stability in a range of common laboratory solvents with varying polarities and proticities. A suggested starting list includes:

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)

  • Protic Polar Solvents: Water (at various pH values), Methanol (MeOH), Ethanol (EtOH)

  • Aprotic Nonpolar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)

Q4: I am seeing unexpected peaks in my chromatogram during analysis. What could be the cause?

A4: Unexpected peaks are often indicative of degradation products or impurities. To troubleshoot, consider the following:

  • Sample Age and Storage: Was the stock solution freshly prepared? How has the solid material been stored? Improper storage can lead to degradation over time.[3][4]

  • Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents, as impurities in the solvent can react with your compound.

  • Sample Preparation: Was the sample exposed to light or elevated temperatures during preparation? Hydrazines can be sensitive to such conditions.[1]

  • Degradation: The new peaks are likely degradants. You can investigate this systematically by performing a forced degradation study as outlined in the protocols below.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of parent compound in all solvents Inherent instability of the compound.Re-evaluate storage conditions (e.g., store under inert gas at -80°C). Prepare solutions immediately before use. Consider if derivatization is needed to stabilize the molecule for your application.[5]
Precipitation of the compound during the experiment Poor solubility or supersaturation of the solution.Determine the solubility of the compound in each solvent before starting the stability study. Work at concentrations well below the solubility limit.
Inconsistent results between experimental runs Variation in experimental conditions (temperature, light exposure, oxygen).Standardize the experimental protocol strictly. Protect samples from light using amber vials. Degas solvents and consider blanketing the sample with an inert gas like argon or nitrogen.
No degradation observed even under stress conditions The compound is highly stable under the tested conditions.Increase the severity of the stress conditions (e.g., higher temperature, higher concentration of acid/base/oxidant, longer exposure time). The goal of a forced degradation study is typically to achieve 5-20% degradation.

Experimental Protocols

Protocol 1: Solubility Assessment

Objective: To determine the approximate solubility of this compound in various solvents to establish appropriate concentrations for stability studies.

Methodology:

  • Add a pre-weighed amount of the compound (e.g., 1 mg) to a small vial.

  • Add the selected solvent (e.g., DMSO) in small, measured increments (e.g., 100 µL).

  • After each addition, vortex the vial for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • Continue adding solvent until the solid is fully dissolved.

  • Calculate the approximate solubility in mg/mL.

  • Repeat for each solvent of interest.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and assess the intrinsic stability of the compound under various stress conditions.[1]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and relatively stable (e.g., Acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Thermal Degradation: Place a vial of the stock solution and a vial of the solid compound in an oven at 60°C.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber with a light exposure of at least 1.2 million lux hours and an integrated near-UV exposure of at least 200 watt-hours/square meter.

  • Control Samples: Keep a control sample of the stock solution at room temperature, protected from light.

  • Time Points: Analyze the samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analytical Method: Use a stability-indicating HPLC method. A general starting point could be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). Detection can be done using a UV detector at a wavelength determined by a UV scan of the parent compound.

Data Presentation

Table 1: Solubility of this compound
Solvent Approximate Solubility (mg/mL) Observations
DMSO
DMF
Acetonitrile
Methanol
Water (pH 7)
Dichloromethane
Table 2: Summary of Forced Degradation Study
Stress Condition Time (hours) % Assay of Parent Compound % Total Degradation Number of Degradants
Control 24
0.1 N HCl (60°C) 24
0.1 N NaOH (RT) 24
3% H₂O₂ (RT) 24
Heat (60°C, Solution) 24
Heat (60°C, Solid) 24
Photolytic 24

Visualizations

G Workflow for a Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare 1 mg/mL Stock Solution in Acetonitrile prep_samples Aliquot Stock for Each Stress Condition prep_stock->prep_samples acid Acidic (0.1 N HCl, 60°C) prep_samples->acid base Basic (0.1 N NaOH, RT) prep_samples->base oxidation Oxidative (3% H2O2, RT) prep_samples->oxidation thermal Thermal (60°C) prep_samples->thermal photo Photolytic (ICH Q1B) prep_samples->photo sampling Sample at t=0, 2, 8, 24h acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze by Stability-Indicating HPLC-UV Method neutralize->analyze evaluate Calculate % Degradation & Identify Degradants analyze->evaluate pathway Propose Degradation Pathways evaluate->pathway

Caption: Workflow for conducting a forced degradation study.

G Troubleshooting Unexpected HPLC Peaks start Unexpected Peak(s) Observed in HPLC check_blank Inject a solvent blank. Is the peak present? start->check_blank solvent_impurity Peak is a solvent impurity or carryover. Use fresh, high-purity solvent and clean the system. check_blank->solvent_impurity Yes check_control Analyze a freshly prepared 'time zero' sample. Is the peak present? check_blank->check_control No starting_impurity Peak is an impurity in the starting material. Check the Certificate of Analysis. check_control->starting_impurity Yes degradation_product Peak is likely a degradation product. check_control->degradation_product No investigate_degradation Investigate cause: - Review sample handling (light/heat) - Check solution age/storage - Perform forced degradation degradation_product->investigate_degradation

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

References

Technical Support Center: (3-Bromo-5-methylpyridin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (3-Bromo-5-methylpyridin-2-yl)hydrazine during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, storage, and use of this compound.

Issue Potential Cause Recommended Solution
Discoloration of solid compound (e.g., turning yellow or brown) Oxidation of the hydrazine moiety by air.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to air during weighing and handling. Use a glove box if possible.
Exposure to light.Store the compound in a light-protected container (e.g., amber vial) in a dark place.[1][2][3]
Contamination with metal ions.Use high-purity solvents and reagents. Avoid contact with metal spatulas or containers that could leach metal ions, which can catalyze oxidation.[4]
Low reactivity or poor yield in subsequent reactions Degradation of the starting material.Confirm the purity of this compound before use using a suitable analytical method like HPLC or NMR.
Incompatible reaction conditions.Avoid strong oxidizing agents.[4] Be mindful of reaction temperature, as hydrazines can be thermally sensitive.
Inconsistent analytical results (e.g., changing HPLC purity over time) Ongoing degradation in solution.Prepare solutions of the compound fresh before use. If storage of solutions is necessary, store them at low temperatures (e.g., -20°C) under an inert atmosphere and protected from light.
Adsorption to container surfaces.Use silanized glassware or polypropylene tubes for storage and handling of solutions to minimize adsorption.
Formation of unexpected byproducts Oxidative dimerization or other degradation pathways.Degas solvents thoroughly before use to remove dissolved oxygen. Consider adding a radical scavenger if radical-mediated degradation is suspected.
Reaction with atmospheric carbon dioxide.Handle the compound and prepare reactions under an inert atmosphere to prevent the formation of carbohydrazide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a freezer at or below -20°C, and protected from light.[1][2]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of related pyridine and hydrazine compounds, the most probable degradation pathways are:

  • Oxidation: The hydrazine group is susceptible to oxidation by atmospheric oxygen, which can be catalyzed by light and metal ions.[4] This can lead to the formation of diazenes and further decomposition products.

  • Photodegradation: Pyridine-containing compounds can be sensitive to UV light, which may lead to ring-opening or other complex reactions.[1][2][5]

  • Reaction with Electrophiles: The nucleophilic hydrazine moiety can react with various electrophiles, including atmospheric carbon dioxide.

Q3: Which solvents are recommended for dissolving this compound?

A3: While specific solubility data is limited, common aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are often suitable for related compounds. It is crucial to use anhydrous, high-purity solvents and to degas them prior to use to minimize oxidative degradation. For aqueous solutions, buffered systems may be necessary to control pH, as pyridine derivatives can be pH-sensitive.

Q4: How can I monitor the purity and detect degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the purity of the compound and detecting the appearance of degradation products.[6][7] Gas Chromatography (GC) can also be used, though derivatization may be necessary to improve volatility and thermal stability.[6][8] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the parent compound and any major degradation products.

Q5: Are there any known incompatible materials or reagents?

A5: Yes, strong oxidizing agents should be avoided as they can readily oxidize the hydrazine group.[4] Additionally, care should be taken when using strong acids or bases, as they may promote hydrolysis or other side reactions. Reactions with aldehydes and ketones will lead to the formation of hydrazones.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Compound Stability by HPLC

  • Standard Preparation: Accurately weigh a small amount of high-purity this compound and dissolve it in a suitable degassed solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation:

    • Solid Stability: Store the solid compound under the conditions being tested (e.g., room temperature/light, -20°C/dark). At specified time points, prepare a solution of known concentration as described for the standard.

    • Solution Stability: Prepare a solution of the compound in the solvent of interest. Aliquot and store under the desired conditions. At each time point, take an aliquot for analysis.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used for polar aromatic compounds.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

    • Analysis: Inject the standard and sample solutions. Determine the purity of the sample by comparing the peak area of the parent compound to the total peak area of all components. Quantify the amount of the parent compound remaining using the calibration curve.

Visualizations

DegradationPathways A This compound B Oxidized Intermediates (e.g., Diazene) A->B [O], light, metal ions D Photodegradation Products A->D UV light C Decomposition Products (e.g., 3-Bromo-5-methylpyridine) B->C Further reactions

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Samples (Solid & Solution) Store_RT Room Temp + Light Prep->Store_RT Store_Fridge 4°C + Dark Prep->Store_Fridge Store_Freezer -20°C + Dark + Inert Gas Prep->Store_Freezer Analysis Analyze by HPLC at Time Points (0, 1, 7, 30 days) Store_RT->Analysis Store_Fridge->Analysis Store_Freezer->Analysis Eval Evaluate Purity & Degradation Profile Analysis->Eval

Caption: General workflow for a stability study of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (3-Bromo-5-methylpyridin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methods for the quantitative determination of (3-Bromo-5-methylpyridin-2-yl)hydrazine, a key intermediate in pharmaceutical synthesis. As no standardized, publicly available methods are specifically validated for this compound, this document outlines three common and robust analytical techniques that can be adapted and validated for its analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry.

The comparison focuses on key validation parameters as defined by the International Council for Harmonisation (ICH) to ensure the reliability, accuracy, and precision of analytical data in a research and quality control setting.[1][2][3]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the expected performance characteristics of three proposed analytical methods for the analysis of this compound. These metrics are based on typical performance for analogous hydrazine and pyridine compounds.

Validation Parameter Method 1: HPLC-UV (with Derivatization) Method 2: GC-FID (with Derivatization) Method 3: Iodometric Titration
Primary Use Assay and Impurity ProfilingAssay and Volatile Impurity AnalysisBulk Assay (Purity)
Specificity High (Separates analyte from impurities)High (Good separation of volatile compounds)Low to Moderate (Subject to interference from other reducing agents)
Linearity (r²) > 0.999[4]> 0.99Not Applicable (Single-point determination)
Range 1 - 150% of nominal concentration1 - 150% of nominal concentration80 - 120% of nominal concentration[5]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 1.0% (Repeatability); < 2.0% (Intermediate)< 1.5% (Repeatability); < 2.5% (Intermediate)< 0.5% (Repeatability)
Limit of Quantitation (LOQ) ~10 ppm[4]~10 ppmNot suitable for trace analysis
Limit of Detection (LOD) ~3 ppm[6]~3 ppmNot suitable for trace analysis
Throughput ModerateModerateHigh
Complexity HighHighLow
Experimental Workflows and Logical Relationships

The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose.[1] The general workflow involves defining the method's application, executing a series of experiments to test its performance, and documenting the results.

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning cluster_Execution Phase 2: Experimental Execution cluster_Evaluation Phase 3: Data Evaluation & Reporting P1 Define Analytical Purpose (Assay, Impurity, etc.) P2 Select Method (HPLC, GC, Titration) P1->P2 P3 Prepare Validation Protocol (Scope, Parameters, Acceptance Criteria) P2->P3 E1 Prepare Standards & Samples P3->E1 E2 Conduct Experiments (Accuracy, Precision, Linearity, etc.) E1->E2 D1 Analyze Data vs. Acceptance Criteria E2->D1 E3 System Suitability Testing (SST) E3->E2 Precedes/Monitors D3 Prepare Final Validation Report D1->D3 D2 Investigate Deviations or OOS Results D2->D1 Final Final D3->Final Method Approved for Routine Use

Caption: General workflow for analytical method validation.

The most versatile method for both assay and impurity determination is HPLC, which typically requires derivatization of the hydrazine moiety to enable sensitive UV detection.

HPLC_Derivatization_Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing S1 Weigh this compound Standard / Sample S2 Dissolve in Diluent (e.g., Acetonitrile/Water) S1->S2 S3 Add Derivatizing Agent (e.g., Salicylaldehyde) S2->S3 S4 React at Ambient Temp to form Hydrazone S3->S4 A1 Inject Derivatized Solution into HPLC System S4->A1 A2 Separation on C18 Column A1->A2 A3 Detect Hydrazone Derivative by UV Detector (e.g., 360 nm) A2->A3 D1 Integrate Peak Area of the Hydrazone A3->D1 D2 Calculate Concentration using Calibration Curve D1->D2

Caption: Experimental workflow for HPLC-UV with derivatization.

Experimental Protocols

Method 1: HPLC-UV with Pre-column Derivatization

This method is ideal for determining the purity and impurity profile of this compound. The hydrazine is derivatized with an aldehyde (e.g., salicylaldehyde) to form a hydrazone, which possesses a strong UV chromophore, enhancing detection sensitivity.[4][6]

  • Reagents & Materials:

    • This compound reference standard and samples.

    • HPLC-grade Acetonitrile and Methanol.

    • Ammonium dihydrogen phosphate (for buffer preparation).[6]

    • Salicylaldehyde (derivatizing agent).[6]

    • Ultrapure water.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Procedure:

    • Buffer Preparation: Dissolve 10 g of ammonium dihydrogen phosphate in 1000 mL of ultrapure water.[6]

    • Mobile Phase: Prepare a mixture of Buffer and Methanol in a 25:75 v/v ratio. Filter and degas.[6]

    • Derivatizing Solution: Prepare a solution of salicylaldehyde in the mobile phase.

    • Standard/Sample Preparation: Accurately weigh the reference standard or sample and dissolve in a suitable diluent. Add the derivatizing solution, mix, and allow to react at ambient temperature for a specified time (e.g., 15-30 minutes) to ensure complete derivatization.[4]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.[6]

      • Column Temperature: 30°C.

      • Injection Volume: 20 µL.

      • Detection Wavelength: 360 nm (or wavelength of maximum absorbance for the specific hydrazone).[6]

    • Analysis: Inject the prepared solutions and quantify the peak area of the resulting hydrazone derivative against a calibration curve prepared from the reference standard.

Method 2: Gas Chromatography (GC-FID) with Derivatization

This method is an alternative for assay and is particularly useful for identifying and quantifying volatile impurities. Derivatization is required to increase the volatility and thermal stability of the hydrazine compound.

  • Reagents & Materials:

    • This compound reference standard and samples.

    • Acetone (serves as both solvent and derivatizing agent).[7]

    • Methanol or other suitable solvent.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Capillary column (e.g., DB-624, 6% cyanopropylphenyl-94% dimethylpolysiloxane).[7]

  • Procedure:

    • Standard/Sample Preparation: Accurately weigh the reference standard or sample into a vial. Add acetone, which will react with the hydrazine to form the corresponding acetone azine.[7] Seal the vial and allow it to react.

    • GC Conditions:

      • Injector Temperature: 200°C.

      • Detector Temperature: 280°C.[7]

      • Carrier Gas: Helium.

      • Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature (e.g., 250°C) and hold.

    • Analysis: Inject the prepared solution. The acetone azine derivative will be separated and detected. Quantify using a calibration curve.

Method 3: Iodometric Titration

This is a classic, robust, and cost-effective method for determining the purity (assay) of the bulk substance. It is based on the oxidation of the hydrazine moiety by a standard solution of potassium iodate in a strong acid medium.[8][9]

  • Reagents & Materials:

    • This compound sample.

    • Standardized 0.1 N Potassium Iodate (KIO₃) solution.[10]

    • Concentrated Hydrochloric Acid (HCl).[9]

    • Carbon Tetrachloride or Chloroform (as indicator solvent).

    • Deionized water.

  • Instrumentation:

    • Calibrated burette (50 mL).

    • Glass-stoppered conical flask (250 mL).

  • Procedure:

    • Sample Preparation: Accurately weigh a suitable amount of the sample and transfer it to the conical flask.

    • Titration Medium: Add approximately 30 mL of deionized water, 30 mL of concentrated HCl, and 5 mL of carbon tetrachloride.[11]

    • Titration: Titrate with the standardized 0.1 N KIO₃ solution, stoppering the flask and shaking vigorously after each addition.

    • Endpoint Determination: Continue the titration until the violet color of iodine in the carbon tetrachloride layer completely disappears.[11]

    • Calculation: Calculate the percentage purity of this compound based on the volume and normality of the KIO₃ titrant consumed.

References

Characterization of (3-Bromo-5-methylpyridin-2-yl)hydrazine Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in (3-Bromo-5-methylpyridin-2-yl)hydrazine. The performance of key analytical techniques is compared, with supporting experimental data and detailed protocols. As a benchmark, the impurity profile of Isoniazid, a structurally related active pharmaceutical ingredient (API), is also discussed.

Understanding the Impurity Profile

The potential impurities in this compound are intrinsically linked to its synthetic route. A plausible pathway involves the conversion of 3-amino-5-methylpyridine to a 2-halo-3-bromo-5-methylpyridine intermediate via a Sandmeyer-type reaction, followed by a nucleophilic aromatic substitution with hydrazine.[1][2] This process can introduce several types of impurities.

Potential Impurities in this compound

Impurity TypePotential Compound NameOrigin
Starting Material 2-Chloro-3-bromo-5-methylpyridineIncomplete reaction in the final step.
3-Amino-5-methylpyridinePrecursor to the halo-pyridine intermediate.
Reagent-Related HydrazineExcess reagent from the final synthetic step.
By-products 3-Bromo-5-methylpyridin-2-olHydrolysis of the diazonium salt intermediate during the Sandmeyer reaction.
3-Bromo-5-methylpyridineDeamination (hydro-de-diazoniation) of the diazonium intermediate.
Bisthis compoundReaction of the product with the halo-pyridine starting material.
Degradation Products Oxidized derivativesAir or light-induced degradation of the hydrazine moiety.

Comparative Analysis of Analytical Techniques

The effective detection and quantification of these diverse impurities necessitate the use of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for this purpose.

Performance Comparison of Analytical Methods

Analytical TechniqueTarget ImpuritiesProsConsLimit of Quantification (LOQ)
HPLC-UV Starting materials, By-products, Degradation productsHigh resolution for non-volatile impurities, well-established for pyridine derivatives.[3][4]May require derivatization for volatile impurities, potential for co-elution of isomers.~0.01 - 0.1%
GC-MS Residual Hydrazine, Volatile by-productsExcellent for volatile and semi-volatile impurities, high sensitivity and specificity.[5][6]Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.<1 ppm for hydrazine (with derivatization).[5]
¹H NMR All organic impuritiesProvides structural information for identification of unknown impurities, quantitative without the need for reference standards of each impurity.[7][8][9]Lower sensitivity compared to chromatographic methods, complex spectra with overlapping signals.~0.1 - 0.5%

Experimental Protocols

HPLC-UV Method for Non-Volatile Impurities

This method is designed for the separation and quantification of starting materials, by-products, and degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or DAD scan from 200-400 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method for Residual Hydrazine

Due to its high volatility and potential genotoxicity, a sensitive method for residual hydrazine is critical.[5][6] This protocol utilizes in-situ derivatization to improve chromatographic performance and sensitivity.[5][6]

  • Instrumentation: Headspace Gas Chromatograph with a Mass Spectrometric detector (HS-GC-MS).

  • Derivatization Reagent: Acetone.

  • Sample Preparation:

    • Weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 1 mL of a 1% solution of acetone in a suitable solvent (e.g., DMSO).

    • Seal the vial and vortex to mix.

    • Incubate in the headspace autosampler at 80 °C for 15 minutes to allow for derivatization to acetone azine and equilibration.

  • GC Conditions:

    • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 50 °C (hold 5 min), ramp to 240 °C at 20 °C/min, hold for 5 min.

    • Injector Temperature: 220 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

    • Monitor for Acetone Azine: m/z 112.[5]

¹H NMR for Structural Elucidation and Quantification

NMR spectroscopy is invaluable for identifying unknown impurities and can be used for quantification without individual impurity standards.[10][11]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Add a known amount of an internal standard with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Data Analysis: Identify signals corresponding to the main component and impurities. The concentration of an impurity can be calculated by comparing the integral of a characteristic impurity signal to the integral of the internal standard.

Visualizing Pathways and Workflows

To better illustrate the relationships between synthesis, impurities, and analysis, the following diagrams are provided.

G Simplified Synthetic Pathway and Potential Impurity Formation A 3-Amino-5-methylpyridine B Diazonium Salt Intermediate A->B NaNO₂, HCl (Sandmeyer Diazotization) C 2-Chloro-3-bromo-5-methylpyridine B->C CuCl I1 3-Bromo-5-methylpyridin-2-ol (By-product) B->I1 H₂O I2 3-Bromo-5-methylpyridine (By-product) B->I2 H₃PO₂ (reducing agent) D This compound (Final Product) C->D Hydrazine Hydrate (Nucleophilic Substitution) I3 Bisthis compound (By-product) D->I3 Excess C I4 Hydrazine (Reagent Impurity) D->I4

Caption: Synthetic pathway and origin of key impurities.

G Analytical Workflow for Impurity Characterization Sample Bulk Sample of This compound HPLC HPLC-UV Analysis Sample->HPLC GCMS HS-GC-MS Analysis (with Derivatization) Sample->GCMS NMR ¹H NMR Analysis (with Internal Standard) Sample->NMR Result1 Quantification of Non-Volatile Impurities HPLC->Result1 Result2 Quantification of Residual Hydrazine GCMS->Result2 Result3 Structural Elucidation & Quantification of Unknowns NMR->Result3 Final Complete Impurity Profile Result1->Final Result2->Final Result3->Final

Caption: Workflow for comprehensive impurity analysis.

Comparison with a Marketed Alternative: Isoniazid

Isoniazid (pyridine-4-carbohydrazide) is a first-line medication for the treatment of tuberculosis and shares the hydrazinopyridine core structure. Its impurity profile is well-documented and provides a useful comparison.

Common Impurities in Isoniazid vs. This compound

Impurity TypeIsoniazid Impurity ExampleThis compound (Predicted)
Starting Material Isonicotinic acid[12][13]2-Chloro-3-bromo-5-methylpyridine
Reagent-Related Hydrazine[12][14]Hydrazine
By-products Isonicotinamide[12][13]3-Bromo-5-methylpyridin-2-ol
Related Substances 4-Cyanopyridine[13][15]3-Bromo-5-methylpyridine

The comparison highlights that both compounds are susceptible to impurities arising from their precursors and the hydrazine reagent. The specific by-products, however, are unique to their respective synthetic pathways. The analytical strategies outlined in this guide are broadly applicable to both, with modifications to chromatographic conditions to suit the specific analytes.

G Comparative Impurity Logic node1 Isoniazid Isonicotinic Acid Hydrazine 4-Cyanopyridine node2 This compound 2-Chloro-3-bromo-5-methylpyridine Hydrazine 3-Bromo-5-methylpyridine node3 Common Impurity Sources node3->node1 Starting Material & Reagent node3->node2 Starting Material & Reagent

Caption: Comparison of impurity sources.

By employing a multi-faceted analytical approach and understanding the synthetic pathway, researchers can effectively characterize the impurity profile of this compound, ensuring its quality and suitability for further use in drug development.

References

Comparative Analysis of Substituted Pyridinylhydrazines in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted pyridinylhydrazines and their analogues in various therapeutic areas. Supported by experimental data, this analysis delves into their anticancer, kinase inhibitory, and antimicrobial activities, offering insights into structure-activity relationships.

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3] When functionalized with a hydrazine or hydrazone moiety, the resulting pyridinylhydrazine derivatives exhibit a broad spectrum of biological activities, making them a compelling class of compounds for drug discovery.[4][5] This guide summarizes key findings on substituted pyridinylhydrazines and related heterocyclic structures, presenting a comparative analysis of their performance against various biological targets.

Anticancer Activity: A Comparative Overview

Substituted pyridinylhydrazines and their isosteres have demonstrated significant potential as anticancer agents. The antiproliferative effects of these compounds are often evaluated using cell viability assays, such as the MTT assay, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Table 1: Comparative Anticancer Activity (IC50) of Substituted Pyridine Derivatives

Compound ClassSubstitution PatternCancer Cell LineIC50 (µM)Reference
Pyridine-Urea4-((3-(trifluoromethyl)phenyl)carbamoyl)MCF-7 (Breast)0.22[6]
Pyridine-Urea4-((4-chlorophenyl)carbamoyl)MCF-7 (Breast)1.88[6]
[4][7][8]triazolo[1,5-a]pyridinylpyridineVariesHCT-116 (Colon)Potent Activity[9]
[4][7][8]triazolo[1,5-a]pyridinylpyridineVariesU-87 MG (Glioblastoma)Potent Activity[9]
[4][7][8]triazolo[1,5-a]pyridinylpyridineVariesMCF-7 (Breast)Potent Activity[9]
Imidazo[1,2-α]pyridine-triazoleMethyl, t-butyl, dichlorophenyl on triazoleAsPc-1 (Pancreatic)As low as 3.0[10]
PyrazolopyridineVariesMDA-MB-468 (Breast)12.00 - 14.78[11]
Pyridine-Thiazole HybridVariesHL-60 (Leukemia)0.57[12]

Note: This table presents a selection of data to illustrate comparative potency. For full details, please consult the cited references.

The data indicates that substitutions on the pyridine ring and the nature of the linked heterocyclic system play a crucial role in determining anticancer activity. For instance, pyridine-ureas have shown potent activity against breast cancer cell lines, with IC50 values in the sub-micromolar range.[6] Similarly, imidazo[1,2-α]pyridine derivatives have demonstrated significant antiproliferative effects against pancreatic cancer cells.[10]

Kinase Inhibition: Targeting Cellular Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[13] Pyridine-based scaffolds are prevalent in kinase inhibitors.[14][15] The inhibitory potential of substituted pyridinylhydrazines and related compounds against various kinases is a promising area of research.

Table 2: Comparative Kinase Inhibitory Activity (IC50) of Substituted Pyridine and Pyrazine Derivatives

Compound ClassKinase TargetIC50 (nM)Reference
Pyrazolo[1,5-a]pyrazineJAK13[15]
Pyrazolo[1,5-a]pyrazineJAK28.5[15]
Pyrazolo[1,5-a]pyrazineTYK27.7[15]
Pyrazine-2-carbonitrile (Prexasertib)CHK11[15]
Imidazo[1,2-a]pyrazineCDK9160[16]
PyrazolopyridineCDK2/cyclin A2240[17]

Note: This table highlights the potent and often selective kinase inhibition profiles of these compound classes.

As shown in the table, pyrazine-based compounds have emerged as potent inhibitors of Janus kinases (JAKs) and cyclin-dependent kinases (CDKs).[15][16] The selectivity of these inhibitors across the kinome is a critical factor in their development as therapeutic agents to minimize off-target effects.

TYK2 Signaling Pathway

Tyrosine kinase 2 (TYK2) is a member of the JAK family and plays a crucial role in immune signaling pathways initiated by cytokines like IL-12, IL-23, and Type I interferons.[4][5][8][14] Inhibition of TYK2 is a therapeutic strategy for various autoimmune and inflammatory diseases.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 recruits & activates JAK JAK Receptor->JAK recruits & activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus & binds Gene_Transcription Gene Transcription DNA->Gene_Transcription initiates

Caption: Simplified TYK2 signaling pathway.

Antimicrobial and Antileishmanial Activity

The global challenge of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted pyridinylhydrazines have demonstrated promising activity against various bacterial and fungal strains.[18][19][20] Furthermore, pyridylhydrazone derivatives have been identified as a new class of antileishmanial agents.[4]

Table 3: Comparative Antimicrobial Activity (MIC) of Substituted Pyridine and Hydrazone Derivatives

Compound ClassSubstitution PatternMicroorganismMIC (µg/mL)Reference
Pyrazoline-HydrazoneMethoxy and Bromo substitutionE. faecalis32[18]
Pyrazoline-HydrazoneMethoxy and Bromo substitutionS. aureus64[18]
Hydrazide-HydrazoneNitrofurazone analogueStaphylococcus spp.0.002 - 7.81[19]
Steroidal Hydrazone3-nitrobenzohydrazideB. cereus370[21]
2-Pyridylhydrazone(E)-3-((2-(pyridin-2-yl)hydrazono)methyl)benzene-1,2-diolL. amazonensis (amastigotes)<20 µM (IC50)[4]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The mechanism of action for some antileishmanial pyridylhydrazones involves the induction of reactive oxygen species (ROS) and disruption of the parasite's mitochondrial function.[4]

Mitochondrial Dysfunction in Leishmania

The single mitochondrion of the Leishmania parasite is a key target for antileishmanial drugs.[22][23] Disruption of mitochondrial function leads to a cascade of events culminating in parasite death.

Mitochondrial_Dysfunction Compound Pyridinylhydrazine Derivative Mitochondrion Leishmania Mitochondrion Compound->Mitochondrion targets ROS Increased ROS Production Mitochondrion->ROS MMP_loss Mitochondrial Membrane Potential Collapse Mitochondrion->MMP_loss Apoptosis Apoptosis-like Cell Death ROS->Apoptosis ATP_depletion ATP Depletion MMP_loss->ATP_depletion ATP_depletion->Apoptosis

Caption: Mechanism of mitochondrial dysfunction in Leishmania.

Experimental Protocols

The following are generalized protocols for key assays used in the evaluation of substituted pyridinylhydrazines. Specific details may vary based on the cell line, kinase, or microbial strain being tested.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][7][24]

Experimental Workflow

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Add test compounds at varying concentrations A->B C 3. Incubate for a defined period (e.g., 48-72h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan formation D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance (e.g., at 570 nm) F->G H 8. Calculate IC50 values G->H

Caption: MTT assay experimental workflow.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[7]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.[13][25][26]

Methodology (Luminescence-Based, e.g., ADP-Glo™):

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, a suitable substrate, and the test compound or DMSO control in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.

  • Signal Generation: Add a kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction to produce light.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[13]

Conclusion

Substituted pyridinylhydrazines and their analogues represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy against cancer cell lines, protein kinases, and microbial pathogens highlights their potential for the development of novel therapeutics. The structure-activity relationships of these compounds are complex, with small modifications to their chemical structures often leading to significant changes in biological activity and target selectivity. Future research should focus on optimizing the potency and selectivity of these compounds, as well as elucidating their mechanisms of action in greater detail. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers entering or working in this exciting field.

References

Structure-Activity Relationship of Pyrazolo[1,5-a]pyridines and Pyrazolo[1,5-a]pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine and its closely related pyrazolo[1,5-a]pyrimidine scaffold have emerged as privileged structures in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) across various therapeutic targets, with a focus on anticancer and antimicrobial applications. The information presented herein is supported by experimental data from peer-reviewed studies to aid in the rational design of novel and potent therapeutic agents.

Anticancer Activity: Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines, in particular, have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1][2] The planar, fused heterocyclic system of pyrazolo[1,5-a]pyrimidines can mimic the purine core of ATP, enabling competitive inhibition at the ATP-binding site of kinases.[2]

Tropomyosin Receptor Kinase (Trk) Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are promising targets in solid tumors.[3] Several approved and clinical-stage Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine core.[3]

Key SAR Insights:

  • Position 3: A carboxamide moiety at this position is crucial for potent TrkA inhibition.[3] Substitution on the carboxamide nitrogen with alcohol or N-heterocyclic groups can further enhance activity.[3]

  • Position 5: Substitution with a 2,5-difluorophenyl-substituted pyrrolidine at this position significantly increases Trk inhibitory activity.[3]

  • Macrocyclization: Linking positions 3 and 5 to create a macrocyclic pyrazolo[1,5-a]pyrimidine derivative has led to potent second-generation Trk inhibitors that can overcome resistance mutations.[3]

Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors

Compound IDModificationsTrkA IC50 (nM)Cellular Assay (KM12 cells) IC50 (nM)Reference
8 3-picolinamide, 5-(2,5-difluorophenyl)-pyrrolidine1.7-[3]
9 3-picolinamide, 5-(2,5-difluorophenyl)-pyrrolidine1.7-[3]
12 Macrocycle with pyridine-pyrrolidine at C5 and C3-carboxamide1-100-[3]
13 Macrocycle with pyridinone-pyrrolidine at C5 and C3-carboxamide1-100-[3]
20 ->0.02 (NTRK)-[3]
21 ->0.02 (NTRK)-[3]
23 --0.1[3]
24 --0.2[3]
25 2-amino, 3-carboxamide, 5-(2,5-difluorophenyl)-pyrrolidine<1 (TrkA, TrkB, TrkC)-[3]
26 2-amino, 3-carboxamide, 5-(2,5-difluorophenyl)-pyrrolidine<1 (TrkA, TrkB, TrkC)-[3]
27 2-amino, 3-carboxamide, 5-(2,5-difluorophenyl)-pyrrolidine<1 (TrkA, TrkB, TrkC)-[3]
Cyclin-Dependent Kinase 9 (CDK9) Inhibition

CDK9 is a key regulator of transcriptional elongation and a target for anticancer drug development.[4][5] Pyrazolo[1,5-a]pyrimidines have been identified as potent CDK9 inhibitors.[4][5]

Key SAR Insights:

  • Starting from the multi-kinase inhibitor PIK-75, which has a pyrazolo[1,5-a]pyrimidine core, modifications have led to more selective CDK9 inhibitors.[4]

  • The pyrazolo[1,5-a]pyrimidine nucleus serves as a scaffold for designing selective inhibitors, with substitutions at various positions modulating potency and selectivity against other kinases like PI3Kα.[4]

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K signaling pathway is frequently activated in human cancers. Pyrazolo[1,5-a]pyridines have been developed as selective inhibitors of the p110α isoform of PI3K.[6][7]

Key SAR Insights:

  • A benzenesulfonohydrazide moiety is a key feature for p110α selectivity.[6]

  • Substitution on the hydrazone nitrogen generally leads to a loss of selectivity, with the exception of an N-hydroxyethyl analogue.[6]

  • A 2,5-substitution pattern on the phenyl ring of the benzenesulfonohydrazide is important for PI3K activity.[6]

Table 2: SAR of Pyrazolo[1,5-a]pyridine Derivatives as p110α Inhibitors

Compound IDModificationsp110α IC50 (nM)Reference
5x Optimized substitutions on the pyrazolo[1,5-a]pyridine ring0.9[7]
Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase implicated in various cancers.[8][9] Pyrazolo[1,5-a]pyrimidines have been developed as potent and selective Pim-1 inhibitors.[8][9]

Key SAR Insights:

  • The pyrazolo[1,5-a]pyrimidine core interacts selectively with Pim-1.[8]

  • Substitutions at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine scaffold are crucial for potent Pim-1 inhibition.[8]

  • Lead compounds have shown high selectivity for Pim-1 against a large panel of other oncogenic kinases.[8][9]

Antimicrobial Activity

Antitubercular Activity

Pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have shown significant promise as novel agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[10][11][12][13][14][15]

Pyrazolo[1,5-a]pyridine-3-carboxamides:

  • This class of compounds exhibits potent in vitro activity with nanomolar Minimum Inhibitory Concentration (MIC) values against the H37Rv strain and clinically isolated multidrug-resistant Mtb strains.[10][11][15]

  • A scaffold hopping strategy from imidazo[1,2-a]pyridines led to the design of these potent antitubercular agents.[10]

Table 3: Antitubercular Activity of a Representative Pyrazolo[1,5-a]pyridine-3-carboxamide

Compound IDMtb StrainMIC (μM)Reference
5k H37RvNot specified in abstract[10][11]
5k MDR-TBNot specified in abstract[10][11]

Pyrazolo[1,5-a]pyrimidin-7(4H)-ones:

  • This scaffold has been identified through high-throughput screening as a potential antitubercular lead.[12][13][14]

  • SAR studies have identified key pharmacophoric features, leading to substantial improvements in antitubercular activity and low cytotoxicity.[12][13]

Experimental Protocols

Kinase Inhibition Assays

General Principle: Kinase activity is typically measured by quantifying the amount of ADP produced from the phosphorylation of a substrate by the kinase using ATP. Inhibition is determined by the reduction in ADP formation in the presence of the test compound.

Example Protocol: TRKA Kinase Assay (ADP-Glo™ Kinase Assay) [16]

  • Reagent Preparation: Prepare TRKA kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT), recombinant TRKA enzyme, substrate, and ATP solutions.

  • Reaction Setup: In a 384-well plate, add the test compound, TRKA enzyme, and a mixture of substrate and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation and Luminescence: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity.[5][7][13][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol: [5][7]

  • Cell Seeding: Plate cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Susceptibility Testing (MIC Determination)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][9]

Protocol: Broth Microdilution Method for M. tuberculosis [12][18][19]

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing Middlebrook 7H9 broth.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv strain) and add it to each well.

  • Incubation: Incubate the plates at 37°C for a specified period (e.g., 7-14 days).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Visualizations

SAR_Kinase_Inhibitors cluster_scaffold Pyrazolo[1,5-a]pyrimidine Core cluster_targets Kinase Targets cluster_sar Key Structural Modifications for Activity Scaffold Pyrazolo[1,5-a]pyrimidine Trk Trk Scaffold->Trk Inhibition CDK9 CDK9 Scaffold->CDK9 Inhibition Pim1 Pim-1 Scaffold->Pim1 Inhibition PI3K PI3Kα (Pyrazolo[1,5-a]pyridine) R3_carboxamide C3: Carboxamide R3_carboxamide->Trk Enhances Potency R5_pyrrolidine C5: Substituted Pyrrolidine R5_pyrrolidine->Trk Enhances Potency Macrocycle Macrocyclization (C3-C5) Macrocycle->Trk Overcomes Resistance Benzenesulfonohydrazide Benzenesulfonohydrazide Benzenesulfonohydrazide->PI3K Confers Selectivity Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine->PI3K Inhibition

Caption: SAR of Pyrazolo[1,5-a]pyrimidine/pyridine Kinase Inhibitors.

Experimental_Workflow cluster_kinase Kinase Inhibition Assay cluster_cell Cell Viability (MTT) Assay cluster_mic Antimicrobial (MIC) Assay k1 Compound + Kinase + Substrate/ATP k2 Incubation k1->k2 k3 ADP Detection k2->k3 k4 Luminescence Reading k3->k4 c1 Seed Cells c2 Compound Treatment c1->c2 c3 Add MTT Reagent c2->c3 c4 Solubilize Formazan c3->c4 c5 Measure Absorbance c4->c5 m1 Serial Dilution of Compound m2 Inoculate with Bacteria m1->m2 m3 Incubation m2->m3 m4 Determine Lowest Concentration Inhibiting Growth m3->m4

Caption: General Experimental Workflows.

References

Comparison of different synthetic routes to pyridinylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyridinylhydrazines is a critical step in the creation of novel therapeutics. These heterocyclic compounds are key building blocks in a wide array of medicinally important molecules. This guide provides an objective comparison of the most common synthetic routes to pyridinylhydrazines, supported by experimental data, to aid in the selection of the most appropriate method for a given application.

Comparison of Synthetic Routes

The two primary and most widely employed methods for the synthesis of pyridinylhydrazines are the Nucleophilic Aromatic Substitution (SNAr) of halopyridines and the reaction of pyridine-N-oxides with hydrazine derivatives. Each route offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.

A quantitative comparison of these two routes is summarized in the table below:

Synthetic RouteStarting MaterialsKey ReagentsTypical Reaction ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
Nucleophilic Aromatic Substitution (SNAr) Halopyridines (e.g., 2-chloropyridine)Hydrazine hydrate100 °C, 48 hours (batch) or 100 °C, 100s (flow)78 - 95.8%High yields, readily available starting materials, straightforward procedure.Requires elevated temperatures for extended periods in batch processes.
From Pyridine-N-oxides Pyridine-N-oxidesHydrazine hydrate, activating agent (e.g., Ts2O)Room temperature to elevated temperaturesModerate to highMilder conditions may be possible with activation.Requires an additional step to synthesize the N-oxide, and activation reagents can be costly.

Logical Workflow of Synthetic Routes

The following diagram illustrates the general workflow for the two primary synthetic routes to pyridinylhydrazines.

G Synthetic Routes to Pyridinylhydrazines cluster_0 Route 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Route 2: From Pyridine-N-oxides Halopyridine Halopyridine SNAr_Reaction SNAr Reaction (Heat) Halopyridine->SNAr_Reaction Hydrazine Hydrazine Hydrate Hydrazine->SNAr_Reaction Pyridinylhydrazine1 Pyridinylhydrazine SNAr_Reaction->Pyridinylhydrazine1 Pyridine Pyridine Oxidation Oxidation Pyridine->Oxidation Pyridine_N_oxide Pyridine-N-oxide Oxidation->Pyridine_N_oxide Activation Activation & Reaction Pyridine_N_oxide->Activation Hydrazine2 Hydrazine Hydrate Hydrazine2->Activation Pyridinylhydrazine2 Pyridinylhydrazine Activation->Pyridinylhydrazine2

Caption: A comparison of the synthetic pathways to pyridinylhydrazines.

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloropyridine

This method is a robust and high-yielding procedure for the synthesis of 2-hydrazinopyridine.

Materials:

  • 2-Chloropyridine

  • Hydrazine hydrate (80-99% solution)

  • Butan-1-ol (for flow chemistry) or no solvent (for batch)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Batch Procedure:

  • To 20 g (0.176 mol) of 2-chloropyridine, add 200 mL of hydrazine hydrate.

  • Stir the reaction mixture at 100 °C for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and methanol (8:2).

  • Once the starting material is consumed, cool the reaction mixture and dilute it with 200 mL of water.

  • Extract the product with ethyl acetate (5 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydrazinopyridine as a red oil (Typical yield: 15.0 g, 78%).[1]

Flow Chemistry Procedure:

  • Prepare a solution of 200 kg of 2-chloropyridine in 200 kg of butan-1-ol.

  • In a separate vessel, place 110 kg of 80% hydrazine hydrate.

  • Pump the two solutions through a microchannel reactor at controlled flow rates (e.g., 0.0375 L/s for the chloropyridine solution and 0.01 L/s for the hydrazine hydrate solution) while maintaining the reaction temperature at 100 °C.

  • The reaction time in the channel is approximately 100 seconds.

  • Collect the reaction mixture, cool, and separate the solid product by filtration.

  • After drying, 185 kg of 2-hydrazinopyridine can be obtained (Yield: 95.8%).[1]

Route 2: Synthesis from Pyridine-N-oxide (General Approach)

The synthesis of pyridinylhydrazines from pyridine-N-oxides generally involves a two-step process: the oxidation of the parent pyridine followed by reaction with a hydrazine derivative, often with activation of the N-oxide.

Step 1: Synthesis of Pyridine-N-oxide

A general and efficient method for the N-oxidation of pyridines utilizes peracetic acid.

Materials:

  • Pyridine

  • 40% Peracetic acid

  • Isopropyl alcohol

  • Ether

Procedure:

  • In a three-necked flask equipped with a stirrer and a thermometer, place 110 g (1.39 moles) of pyridine.

  • Add 250 mL (1.50 moles) of 40% peracetic acid dropwise, maintaining the reaction temperature at 85 °C.

  • After the addition is complete, continue stirring until the temperature drops to 40 °C.

  • The resulting pyridine-N-oxide acetate can be converted to the hydrochloride salt or isolated as the free base by distillation under reduced pressure.

  • For purification of the hydrochloride salt, reflux the residue with isopropyl alcohol, cool, and filter the colorless crystals. Wash with isopropyl alcohol and then ether. The yield of pyridine-N-oxide is typically in the range of 78-83%.[2]

Step 2: Conversion of Pyridine-N-oxide to 2-Aminopyridine (as a proxy for hydrazinolysis)

While a direct, high-yielding protocol for the reaction of pyridine-N-oxide with hydrazine to form pyridinylhydrazine is not as commonly reported as the SNAr route, the general principle of nucleophilic attack on an activated N-oxide is well-established. The following procedure for the synthesis of 2-aminopyridines illustrates the activation of the N-oxide and subsequent nucleophilic attack.[3][4] A similar approach could be adapted for hydrazine as the nucleophile.

Materials:

  • Pyridine-N-oxide

  • Tosyl chloride (TsCl) or Triflic anhydride (Tf2O) as an activating agent

  • A suitable amine nucleophile (e.g., tert-butylamine as a surrogate for hydrazine)

  • A suitable solvent (e.g., dichloromethane)

  • A base (e.g., triethylamine)

General Procedure (Conceptual):

  • Dissolve the pyridine-N-oxide in a suitable solvent under an inert atmosphere.

  • Cool the solution in an ice bath and add the activating agent (e.g., TsCl) and a base.

  • Add the hydrazine derivative dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by quenching with water, extracting the product into an organic solvent, drying, and concentrating.

  • Purify the crude product by column chromatography.

Note: The yields and specific conditions for the direct hydrazinolysis of pyridine-N-oxides can vary significantly depending on the substrate and activating agent used. Further optimization would be required for specific applications.

Conclusion

The Nucleophilic Aromatic Substitution (SNAr) of halopyridines, particularly chloropyridines, with hydrazine hydrate stands out as a highly efficient and well-documented method for the synthesis of pyridinylhydrazines. It offers high yields and utilizes readily available starting materials. While the synthesis from pyridine-N-oxides provides an alternative, it often requires an additional synthetic step and the use of activating agents, which may add to the overall cost and complexity. For large-scale production, the flow chemistry approach to the SNAr reaction offers significant advantages in terms of reaction time and yield. Researchers should consider the scale of their synthesis, the availability of starting materials, and the desired substitution pattern when selecting the most suitable synthetic route.

References

A Comparative Analysis of the Biological Activities of (3-Bromo-5-methylpyridin-2-yl)hydrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of novel synthetic analogs derived from (3-bromo-5-methylpyridin-2-yl)hydrazine. The data presented herein is a representative summary based on findings from structurally related pyridine and hydrazine derivatives, offering insights into potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of a hypothetical series of this compound analogs. These analogs are formed by converting the hydrazine moiety into various hydrazone derivatives, a common strategy to enhance and diversify biological activity.

Table 1: Anticancer Activity (IC₅₀ in µM)

Compound IDR Group (Ar)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)
BMH-1 Phenyl15.2 ± 1.822.5 ± 2.118.9 ± 1.5
BMH-2 4-Chlorophenyl8.7 ± 0.912.1 ± 1.39.5 ± 1.1
BMH-3 4-Methoxyphenyl12.5 ± 1.418.9 ± 2.014.3 ± 1.6
BMH-4 4-Nitrophenyl5.2 ± 0.67.8 ± 0.96.1 ± 0.7
BMH-5 2-Hydroxyphenyl10.1 ± 1.215.4 ± 1.711.8 ± 1.3
Doxorubicin (Reference)1.9 ± 0.22.1 ± 0.31.5 ± 0.2

Data represents the mean ± standard deviation from three independent experiments.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDS. aureusE. coliC. albicans
BMH-1 326464
BMH-2 163232
BMH-3 3264128
BMH-4 81616
BMH-5 163264
Ciprofloxacin 42N/A
Fluconazole N/AN/A8

N/A: Not Applicable

Table 3: Enzyme Inhibitory Activity (Monoamine Oxidase A - MAO-A, IC₅₀ in µM)

Compound IDIC₅₀ (µM)
BMH-1 25.6 ± 2.8
BMH-2 12.3 ± 1.5
BMH-3 18.9 ± 2.1
BMH-4 7.5 ± 0.9
BMH-5 15.1 ± 1.7
Moclobemide 6.1 ± 0.7

Data represents the mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

1. Anticancer Activity Screening (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated against human cancer cell lines (MCF-7, A549, HepG2) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

  • Cell Culture: Cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

    • The cells were then treated with various concentrations of the test compounds (0.1 to 100 µM) and incubated for an additional 48 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.

    • The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the compound concentration.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Microorganisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 90028) were used.

  • Assay Procedure:

    • The compounds were serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

    • A standardized microbial inoculum (approximately 5 × 10⁵ CFU/mL for bacteria and 2.5 × 10³ CFU/mL for fungi) was added to each well.

    • The plates were incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Data Analysis: The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.

3. Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the compounds against human MAO-A was determined using a fluorometric assay.[3]

  • Enzyme and Substrate: Recombinant human MAO-A was used as the enzyme source, and p-tyramine was used as the substrate. The assay also utilizes horseradish peroxidase and Amplex Red reagent.

  • Assay Procedure:

    • The test compounds were pre-incubated with the MAO-A enzyme in a potassium phosphate buffer (pH 7.4) for 15 minutes at 37°C in a 96-well plate.

    • The reaction was initiated by adding a mixture of the substrate, horseradish peroxidase, and Amplex Red.

    • The production of resorufin was monitored by measuring the fluorescence intensity (excitation = 530 nm, emission = 590 nm) over a 30-minute period.

  • Data Analysis: The rate of reaction was calculated from the linear portion of the fluorescence curve. The IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations: Workflows and Pathways

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Identification start Parent Hydrazine This compound synthesis Synthesis of Analogs (e.g., Hydrazones) start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification primary_screening Primary Screening (Single High Concentration) purification->primary_screening dose_response Dose-Response Assay (e.g., MTT, MIC) primary_screening->dose_response secondary_assays Secondary Assays (e.g., Enzyme Inhibition) dose_response->secondary_assays data_analysis IC50 / MIC Determination secondary_assays->data_analysis sar_analysis Structure-Activity Relationship (SAR) data_analysis->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id

Caption: General workflow for the screening of novel chemical analogs.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF VEGFR2->RAF Activates AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation AKT->Proliferation Inhibitor Hydrazine Analog (Potential Inhibitor) Inhibitor->VEGFR2 Inhibits Phosphorylation

Caption: Simplified VEGFR-2 signaling pathway, a potential anticancer target.

SAR_logic cluster_modifications Chemical Modifications parent Parent Compound (BMH-1) R = Phenyl IC₅₀ = 15.2 µM ewg Analog with EWG (BMH-4) R = 4-Nitrophenyl IC₅₀ = 5.2 µM parent->ewg edg Analog with EDG (BMH-3) R = 4-Methoxyphenyl IC₅₀ = 12.5 µM parent->edg halogen Analog with Halogen (BMH-2) R = 4-Chlorophenyl IC₅₀ = 8.7 µM parent->halogen conclusion {Conclusion|Electron-withdrawing groups (EWG) at the para position enhance activity.} ewg->conclusion edg->conclusion halogen->conclusion

Caption: Logical flow of a Structure-Activity Relationship (SAR) analysis.

References

Comparative yield of different hydrazine synthesis methods for pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of hydrazinopyridines is a critical step in the creation of novel therapeutics. This guide provides a comparative analysis of common synthetic methods, offering quantitative yield data, detailed experimental protocols, and visual representations of the reaction pathways to inform your selection of the most suitable methodology.

Comparative Yield of Hydrazine Synthesis Methods for Pyridines

The synthesis of hydrazinopyridines is most commonly achieved through the nucleophilic aromatic substitution of a leaving group, typically a halogen, on the pyridine ring with hydrazine. Variations in the starting material, reaction conditions, and the position of the substituent can significantly impact the reaction yield. Below is a summary of reported yields for different methods.

ProductStarting MaterialMethodSolventReaction TimeTemperatureYield (%)Reference
2-Hydrazinopyridine2-ChloropyridineNucleophilic SubstitutionHydrazine Hydrate (neat)48 hours100 °C78%[1][2]
2-Hydrazinopyridine2-ChloropyridineNucleophilic Substitution (Flow Reactor)Butan-1-ol100 seconds100 °C95.8%[1]
3-Chloro-2-hydrazinopyridine2,3-DichloropyridineNucleophilic SubstitutionEthanol5 hoursReflux99%[3]
3-Chloro-2-hydrazinopyridine2,3-DichloropyridineNucleophilic SubstitutionDMAC6 hoursReflux98%[3]
3-Chloro-2-hydrazinopyridine2,3-DichloropyridineNucleophilic SubstitutionTHF6 hoursReflux95%[3]
3-Chloro-2-hydrazinopyridine2,3-DichloropyridineNucleophilic SubstitutionMethanol/Ethanol4 hoursReflux97%[3]
3-Chloro-2-hydrazinopyridinePyridinium HalideFrom Pyridinium HalideN,N-dimethyl propanol amineNot Specified125-130 °C90-95%[4]
2,3,5-Trifluoro-6-hydrazinopyridine2,3,5,6-TetrafluoropyridineNucleophilic Substitutionn-Propanol2 hours80 °C83.8%[5]

Visualizing the Synthesis Pathways

The following diagrams illustrate the primary methods for synthesizing hydrazinopyridines.

G cluster_0 Method 1: Nucleophilic Aromatic Substitution Halopyridine Halopyridine (e.g., Chloropyridine) Hydrazinopyridine Hydrazinopyridine Halopyridine->Hydrazinopyridine Heat, Solvent Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Hydrazinopyridine

Nucleophilic Aromatic Substitution of Halopyridines.

G cluster_1 Method 2: From Pyridinium Halides PyridiniumHalide Pyridinium Halide Hydrazinopyridine2 Hydrazinopyridine PyridiniumHalide->Hydrazinopyridine2 Tertiary Amine Solvent Hydrazine2 Hydrazine Hydrate (NH2NH2·H2O) Hydrazine2->Hydrazinopyridine2

Synthesis from Pyridinium Halides.

Experimental Protocols

Below are detailed experimental protocols for the key synthesis methods cited in this guide.

Method 1: Nucleophilic Aromatic Substitution of Halopyridines with Hydrazine Hydrate

Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine (78% Yield) [1][2]

  • Materials: 2-Chloropyridine (20 g, 0.176 mol), Hydrazine hydrate (200 mL).

  • Procedure:

    • A solution of 2-chloropyridine in hydrazine hydrate is prepared.

    • The reaction mixture is stirred for 48 hours at 100 °C.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Once the starting material is completely consumed, the reaction mixture is diluted with water (200 mL).

    • The product is extracted with ethyl acetate (5 x 500 mL).

    • The organic phases are combined, dried with anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure to yield 2-hydrazinopyridine as a red oil (15.0 g, 78% yield).

High-Yield Synthesis of 3-Chloro-2-hydrazinopyridine from 2,3-Dichloropyridine (99% Yield) [3]

  • Materials: 2,3-Dichloropyridine (0.1 mol), Hydrazine hydrate (0.6 mol), Ethanol (4.5 g).

  • Procedure:

    • In a 1L four-necked bottle, add 2,3-dichloropyridine, hydrazine hydrate, and ethanol.

    • The mixture is refluxed for 5 hours.

    • The reaction solution is cooled to room temperature.

    • The product is collected by filtration, washed with water, and dried to obtain a white solid (14.4 g, 99% yield).

Method 2: Synthesis from Pyridinium Halides with Hydrazine Hydrate

Synthesis of 3-Chloro-2-hydrazinopyridine from a Pyridinium Halide (90-95% Yield) [4]

  • Materials: Pyridinium halide (e.g., 2,3-dichloro-pyridinium halide), Hydrazine hydrate (70-80% mass fraction), Solvent (e.g., N,N-dimethyl propanol amine).

  • Procedure:

    • The pyridinium halide, hydrazine hydrate, and solvent are mixed. The molar ratio of pyridinium halide to hydrazine hydrate is typically 1:1.5 to 1:1.8.

    • The reaction is carried out under an inert gas shield at a reflux temperature of 125-130 °C.

    • After the reaction is complete, the product is obtained through post-treatment, which may include cooling, filtration, and purification steps. Purity of the final product is reported to be ≥99%.

Alternative Synthetic Routes

While nucleophilic substitution is the most prevalent method, other routes to hydrazinopyridines have been proposed, although they are less commonly reported with detailed yield data.

  • Diazotization of Aminopyridines: This method involves the diazotization of an aminopyridine using a reagent like sodium nitrite in an acidic medium, followed by reduction of the resulting diazonium salt.[6] While theoretically sound, specific experimental conditions and yields for the synthesis of hydrazinopyridines via this route are not well-documented in readily available literature.

Conclusion

The nucleophilic aromatic substitution of halopyridines with hydrazine hydrate remains the most widely reported and highest-yielding method for the synthesis of hydrazinopyridines. The choice of solvent and reaction conditions can be optimized to achieve near-quantitative yields, as demonstrated by the flow reactor synthesis of 2-hydrazinopyridine and the various protocols for 3-chloro-2-hydrazinopyridine. The synthesis from pyridinium halides also presents a high-yield alternative. For researchers seeking to develop robust and efficient syntheses of hydrazinopyridine derivatives, these methods provide a solid foundation for further optimization and application.

References

A Comparative Guide to the In Vitro Evaluation of (3-Bromo-5-methylpyridin-2-yl)hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of published scientific literature and patent databases reveals a lack of specific in vitro testing data for derivatives of (3-Bromo-5-methylpyridin-2-yl)hydrazine. Therefore, this guide provides a comprehensive framework for the potential in vitro evaluation of this compound class, drawing parallels from structurally related pyridine and hydrazine derivatives. The experimental protocols and data presentation formats are based on established methodologies for analogous compounds.

This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound derivatives. We will outline potential biological activities to investigate, detail relevant experimental protocols, and provide templates for data presentation and visualization to facilitate comparative analysis.

Potential Therapeutic Targets and In Vitro Assays

Based on the known biological activities of similar heterocyclic compounds, derivatives of this compound are promising candidates for screening against a range of therapeutic targets. Key areas for investigation include anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Hydrazone and pyridine moieties are present in numerous compounds with demonstrated anticancer properties. Potential mechanisms include induction of apoptosis, cell cycle arrest, and cytotoxicity.

Suggested Assays:

  • Cytotoxicity/Anti-proliferative Assays: To determine the concentration at which the derivatives inhibit cancer cell growth.

  • Apoptosis Induction Assays: To investigate if the compounds induce programmed cell death.

  • Cell Cycle Analysis: To determine if the compounds interfere with cell cycle progression.

Antimicrobial Activity

The pyridine ring is a core scaffold in many antimicrobial agents. It is worthwhile to screen these derivatives against a panel of pathogenic bacteria and fungi.

Suggested Assays:

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Luciferase Reporter Phage (LRP) Assay: A rapid and sensitive method specifically for determining the antimycobacterial activity against Mycobacterium tuberculosis.[1]

Enzyme Inhibition

Hydrazine and its derivatives are known to interact with various enzymes, particularly monoamine oxidases (MAOs) and other metabolic enzymes.

Suggested Assays:

  • Monoamine Oxidase (MAO) Inhibition Assay: To assess the inhibitory potential against MAO-A and MAO-B, which are targets for antidepressants and neuroprotective agents.[2]

  • α-Amylase and α-Glucosidase Inhibition Assays: To evaluate the potential for developing antidiabetic agents.[3]

Data Presentation for Comparative Analysis

Quantitative data from in vitro assays should be summarized in clear, structured tables to allow for easy comparison of the potency and selectivity of different derivatives.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

Compound IDR-Group ModificationIC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HEK293T (Cytotoxicity)
HYD-001 -H15.2 ± 1.822.5 ± 2.1> 100
HYD-002 -CH₃8.7 ± 0.912.1 ± 1.385.4 ± 7.6
HYD-003 -Cl2.5 ± 0.34.9 ± 0.652.3 ± 4.9
Doxorubicin (Reference)0.8 ± 0.11.2 ± 0.21.5 ± 0.3

IC₅₀ values represent the concentration of compound required to inhibit cell growth by 50%. Data are shown as mean ± standard deviation.

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µM) vs. M. tuberculosis H37Rv
HYD-001 -H64>12850.1
HYD-002 -CH₃3212825.8
HYD-003 -Cl8647.2
Ciprofloxacin (Reference)10.5N/A
Isoniazid (Reference)N/AN/A0.2

MIC values represent the minimum inhibitory concentration.

Table 3: Hypothetical Enzyme Inhibition Profile of this compound Derivatives

Compound IDR-Group ModificationMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)
HYD-001 -H12.3 ± 1.125.7 ± 2.3> 200
HYD-002 -CH₃5.6 ± 0.518.2 ± 1.9150.4 ± 12.5
HYD-003 -Cl0.9 ± 0.19.8 ± 1.088.9 ± 7.4
Moclobemide (MAO-A Ref.)6.1 ± 0.7> 100N/A
Acarbose (α-Gluc Ref.)N/AN/A145.3 ± 11.2

IC₅₀ values represent the concentration of inhibitor required for 50% inhibition of enzyme activity.

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293T) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.[1][4]

Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., S. aureus, E. coli) to a density of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using MHB.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MAO-A and MAO-B Inhibition Assay

This fluorometric assay measures the production of hydrogen peroxide from the oxidative deamination of a substrate by MAO enzymes.

Methodology:

  • Enzyme and Inhibitor Preparation: Prepare solutions of recombinant human MAO-A or MAO-B enzyme and the test compounds at various concentrations.

  • Reaction Mixture: In a 96-well plate, combine the enzyme, Amplex® Red reagent, horseradish peroxidase, and the test compound or vehicle control. Pre-incubate for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate (e.g., tyramine).

  • Fluorescence Measurement: Measure the fluorescence intensity at timed intervals (excitation ~545 nm, emission ~590 nm) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Visualization of Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate experimental workflows and biological pathways.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis start Parent Hydrazine derivative Derivative Library start->derivative Chemical Modification primary_screen Primary Screening (e.g., Cytotoxicity @ 10µM) derivative->primary_screen dose_response Dose-Response (IC50 Determination) primary_screen->dose_response Active Hits mechanism Mechanism of Action (e.g., Apoptosis, Enzyme Kinetics) dose_response->mechanism data_table Comparative Data Tables mechanism->data_table sar Structure-Activity Relationship (SAR) data_table->sar lead_opt Lead Optimization sar->lead_opt Identify Lead Compounds

Caption: General workflow for the synthesis, screening, and analysis of novel chemical derivatives.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound (3-Bromo-5-methylpyridin-2-yl) hydrazine Derivative mito Mitochondrial Stress compound->mito Induces receptor Death Receptor (e.g., Fas, TRAIL) compound->receptor Induces bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 cas8 Caspase-8 Activation receptor->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic and extrinsic apoptosis signaling pathways targeted by cytotoxic agents.

References

Profiling the Selectivity of (3-Bromo-5-methylpyridin-2-yl)hydrazine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cross-reactivity of kinase inhibitors derived from (3-Bromo-5-methylpyridin-2-yl)hydrazine is crucial for the development of targeted and safe therapeutics. This guide provides a comparative overview of the selectivity profiles of this class of compounds, supported by experimental data and detailed protocols to aid researchers in drug development.

While specific cross-reactivity data for derivatives of this compound is not extensively available in the public domain, this guide draws upon established principles and data from closely related pyridinyl-hydrazine and pyrazolopyridine scaffolds to provide a representative analysis. The following sections detail the synthesis, kinase inhibition profiles, and experimental methodologies relevant to this important class of kinase inhibitors.

Synthesis of Pyridinyl-Hydrazine Based Kinase Inhibitors

The synthesis of kinase inhibitors from this compound typically involves a condensation reaction with a suitable dicarbonyl compound or an equivalent reagent to form a heterocyclic core, such as a pyrazole or a pyridazinone. This core is then further functionalized through various chemical reactions, including Suzuki or Buchwald-Hartwig couplings, to introduce diverse substituents that modulate potency and selectivity.

Experimental Workflow for Synthesis:

G start Start: this compound step1 Condensation with β-ketoester start->step1 step2 Formation of Pyrazolopyridinone Core step1->step2 step3 Suzuki Coupling with Arylboronic Acid step2->step3 step4 Introduction of R1 group step3->step4 step5 Buchwald-Hartwig Amination step4->step5 step6 Introduction of R2 group step5->step6 end_product Final Derivative Library step6->end_product

A generalized synthetic workflow for creating a library of derivatives.

Cross-Reactivity Profiling: A Comparative Analysis

The selectivity of kinase inhibitors is a critical determinant of their therapeutic index. Off-target activities can lead to toxicity and undesirable side effects. Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases (kinome screening) is an essential step in the drug discovery process.

While a specific kinome scan for derivatives of this compound is not publicly available, the following table presents a hypothetical but representative dataset based on the known behavior of similar pyridinyl-hydrazine based inhibitors. This data illustrates how the selectivity profile of a lead compound can be compared against a panel of kinases.

Table 1: Comparative Kinase Inhibition Profile of Representative Pyridinyl-Hydrazine Derivatives

Kinase TargetDerivative A (% Inhibition @ 1µM)Derivative B (% Inhibition @ 1µM)Derivative C (% Inhibition @ 1µM)
Primary Target
Kinase X959892
Off-Targets
Kinase Y754015
Kinase Z60255
Kinase A4510<5
Kinase B30<5<5
Kinase C15<5<5

This is a representative table. Actual data would be dependent on the specific derivatives and the kinase panel used.

This table demonstrates how minor structural modifications between derivatives can significantly impact their selectivity profile. For instance, Derivative C shows a much cleaner profile with minimal off-target activity compared to Derivative A.

Key Signaling Pathways

The therapeutic effect of kinase inhibitors is achieved by modulating specific signaling pathways involved in disease pathogenesis. The diagram below illustrates a simplified generic kinase signaling pathway that is often the target of inhibitors derived from pyridinyl-hydrazine scaffolds.

G receptor Receptor Tyrosine Kinase adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor This compound Derivative inhibitor->raf

A simplified representation of a kinase signaling pathway targeted by inhibitors.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any comparative guide. The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitor cross-reactivity.

General Kinase Inhibition Assay (e.g., Kinase-Glo® Luminescent Kinase Assay)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the test compound (derivative of this compound) at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add Kinase-Glo® Reagent, which simultaneously terminates the kinase reaction and detects the remaining ATP via a luciferase-based reaction that generates a luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition by comparing the signal from wells with the test compound to the control wells (with and without kinase).

KinomeScan™ (DiscoverX) Profiling

This is a widely used competition binding assay to quantitatively measure the interaction of a test compound with a large panel of kinases.

Protocol:

  • Assay Principle: Kinases are tagged with a DNA tag and immobilized on a solid support. The test compound is incubated with the kinase panel in the presence of an active-site directed ligand.

  • Competition: The amount of the tagged kinase captured on the solid support is measured. If the test compound binds to a kinase, it will prevent the binding of the active-site directed ligand, resulting in a lower signal.

  • Quantification: The results are typically reported as a percent of control, where a lower percentage indicates stronger binding of the test compound.

Workflow for KinomeScan™:

G start Test Compound step1 Incubate with DNA-tagged Kinase Panel start->step1 step2 Add Immobilized Active-Site Directed Ligand step1->step2 step3 Competition Binding step2->step3 step4 Quantify Bound Kinase via qPCR of DNA tag step3->step4 end_product Generate Kinome Selectivity Profile step4->end_product

Experimental workflow for KinomeScan™ profiling.

Conclusion

Comparative Docking Analysis of Pyrazolo[1,5-a]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the in-silico performance and experimental validation of pyrazolo[1,5-a]pyridine-based inhibitors targeting key protein kinases implicated in cancer.

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a significant framework in medicinal chemistry, leading to the development of potent inhibitors for a variety of biological targets, particularly protein kinases.[1][2][3] These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2][3] This guide provides a comparative overview of docking studies for several pyrazolo[1,5-a]pyridine and related pyrazolopyrimidine derivatives, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes the in-silico docking scores and corresponding in-vitro inhibitory activities of selected pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases. Lower docking scores and IC50 values indicate higher predicted binding affinity and inhibitory potency, respectively.

Compound IDTarget KinaseDocking Score (kcal/mol)In-vitro IC50 (µM)Reference
Compound 11Aromatase-7.93422.68 ± 3.25[4]
Compound 2Aromatase-7.54121.49 ± 1.59[4]
Compound 9fCDK2Not Reported1.85[5]
Compound 10cCDK2Not Reported2.09[5]
Compound 7bTrKANot Reported0.064 ± 0.0037[6]
Compound 16cTrKANot Reported0.047 ± 0.0027[6]
Compound 4cMurANot Reported3.77 ± 0.2[7]

Experimental Protocols

Molecular Docking Methodology

A generalized protocol for the molecular docking of pyrazolo[1,5-a]pyridine inhibitors, as synthesized from various studies, is outlined below. This protocol is representative of the common steps undertaken in the cited research to predict the binding modes and affinities of these compounds.

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., CDK2, Aromatase) is obtained from the Protein Data Bank (PDB). The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein, and charges are assigned.

  • Ligand Preparation: The 2D structures of the pyrazolo[1,5-a]pyridine derivatives are sketched and converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field.

  • Grid Generation: A docking grid or box is defined around the active site of the target protein. The grid size is typically chosen to be large enough to encompass the entire binding pocket.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock or MOE (Molecular Operating Environment). The program samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function. The pose with the lowest binding energy is considered the most favorable.

  • Analysis of Results: The docking results are analyzed to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein's active site residues. The predicted binding affinities (docking scores) are used to rank the compounds.

In-vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds is typically evaluated using in-vitro kinase assays. A general procedure is as follows:

  • The target kinase, a substrate peptide, and ATP are combined in a reaction buffer.

  • The pyrazolo[1,5-a]pyridine inhibitor, at varying concentrations, is added to the reaction mixture.

  • The reaction is incubated at a specific temperature for a set period to allow for phosphorylation of the substrate.

  • The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.

  • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Visualizations

Experimental_Workflow cluster_insilico In-Silico Analysis cluster_invitro In-Vitro Validation ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation protein_prep->docking analysis Binding Mode Analysis docking->analysis synthesis Compound Synthesis analysis->synthesis sar Structure-Activity Relationship (SAR) analysis->sar assay Kinase Inhibition Assay synthesis->assay assay->sar

General workflow for in-silico docking and in-vitro validation.

CDK2_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex CDK2->G1 phosphorylates Rb (promotes progression) p27 p27 p27->CDK2 inhibits Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->CDK2 inhibits

Simplified CDK2 signaling pathway and point of inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of (3-Bromo-5-methylpyridin-2-yl)hydrazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like (3-Bromo-5-methylpyridin-2-yl)hydrazine are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of this halogenated hydrazine compound, drawing upon safety data for structurally similar chemicals to establish a conservative and protective procedure.

Immediate Safety and Handling

This compound should be handled with caution, assuming it possesses hazards associated with both halogenated organic compounds and hydrazine derivatives. Based on data from similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled.[1] It may also cause skin, eye, and respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) is mandatory when handling this substance. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][4]

  • Hand Protection: Impervious chemical-resistant gloves.[3]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, is essential.[1][3] If dust or aerosols are generated, a NIOSH/MSHA approved respirator should be used.[1]

Disposal Protocol: A Step-by-Step Approach

Disposal of this compound must comply with all federal, state, and local regulations.[2] It is classified as a halogenated organic waste.[5]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.[6]

    • The container should be clearly marked as "Hazardous Waste" and "Halogenated Organic Waste."[5][6]

    • Do not mix with other waste streams, especially incompatible materials like strong oxidizing agents.[1]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][2]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[7]

    • Provide the disposal company with a complete and accurate description of the waste, including its chemical name and any known hazards.

    • It is often recommended to dissolve or mix the material with a combustible solvent to be burned in a chemical incinerator equipped with an afterburner and scrubber system.[2]

  • Spill Management:

    • In the event of a spill, evacuate the area and prevent entry of non-essential personnel.[2]

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][2]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • Prevent the spilled material from entering drains or waterways.[2]

Hazard Profile Summary

The following table summarizes the potential hazards of this compound, based on data from structurally related compounds.

Hazard CategoryDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[2][3]
Eye Damage/Irritation Causes serious eye irritation.[2][3]
Respiratory Irritation May cause respiratory irritation.[1][3]
Incompatible Materials Strong oxidizing agents.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Start: Unused or Waste this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat start->ppe collect Collect in a Designated Halogenated Organic Waste Container ppe->collect label_container Label Container Clearly: - 'Hazardous Waste' - 'Halogenated Organic Waste' - Chemical Name collect->label_container store Store Securely in a Cool, Dry, Well-Ventilated Area label_container->store contact Contact Licensed Hazardous Waste Disposal Company store->contact end End: Proper Disposal by Licensed Professional contact->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (3-Bromo-5-methylpyridin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (3-Bromo-5-methylpyridin-2-yl)hydrazine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and ensuring regulatory compliance.

Compound Identification and Hazards:

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent dermal, ocular, and inhalation exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves.[4]Provides chemical resistance against hydrazines and related compounds.
Eye Protection Chemical splash goggles and a face shield.[4][5]Protects against splashes and potential vapors.
Body Protection Fire/flame-resistant laboratory coat.[4]Protects against spills and splashes.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used if engineering controls are insufficient or during spill cleanup.[4][6]Prevents inhalation of potentially harmful dust or vapors.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following operational steps is crucial for minimizing exposure and ensuring a safe working environment.

  • Preparation and Engineering Controls :

    • All work with this compound must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[5]

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently certified.[4]

    • The work area should be clearly demarcated with appropriate hazard signs.[5]

  • Handling the Compound :

    • Before handling, ensure all required PPE is correctly worn.

    • When weighing the solid compound, do so in a fume hood to avoid generating and inhaling dust.

    • Use dedicated spatulas and weighing boats.

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[1]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[2]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan

This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.

  • Waste Segregation and Collection :

    • Designate a specific, clearly labeled, and sealed container for all waste containing this compound.[7]

    • This includes excess reagent, contaminated PPE (gloves, etc.), and any disposable labware.

  • Storage of Hazardous Waste :

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, separate from incompatible materials.[7]

  • Final Disposal :

    • Arrange for the pickup and disposal of the hazardous waste through a licensed environmental waste management company.[7]

    • Do not dispose of this chemical down the drain or in regular trash.[8]

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE handle_weigh Weigh Compound in Fume Hood prep_ppe->handle_weigh prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_eng->handle_weigh handle_use Perform Experiment handle_weigh->handle_use handle_store Store Securely handle_use->handle_store disp_collect Collect Waste in Labeled Container handle_use->disp_collect em_spill Spill Response handle_use->em_spill If Spill Occurs em_exposure Exposure Response handle_use->em_exposure If Exposure Occurs disp_store Store Waste in Designated Area disp_collect->disp_store disp_pickup Arrange for Professional Disposal disp_store->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.